molecular formula C9H12BNO3 B1344116 (3-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-42-2

(3-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1344116
CAS No.: 850568-42-2
M. Wt: 193.01 g/mol
InChI Key: IXRGNMIMGAJHEG-UHFFFAOYSA-N
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Description

(3-(Acetamidomethyl)phenyl)boronic acid (CAS 850568-42-2) is an arylboronic acid derivative of significant interest in biochemical and organic synthesis research. Its core research value lies in its unique optical properties and its ability to interact with diols, a mechanism that forms the basis for sugar sensing. At pH 7, the compound has an absorbance maximum at 270 nm and exhibits weak fluorescence with a maximum at 297 nm . The interaction with sugars leads to changes in its absorbance and fluorescence characteristics, with a pronounced selectivity where its affinity follows the order: fructose > galactose > glucose > maltose > lactose > sucrose . This specific diol-binding activity, which involves the formation of cyclic esters, makes it a promising candidate for developing optical sensors for carbohydrates . Beyond its role in molecular recognition, this boronic acid serves as a versatile building block in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, to form biaryl compounds . The compound has a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol . It is offered with a purity of 95% and is classified as harmful and irritating, requiring appropriate safety precautions during handling . This product is for research use only and is not intended for human or animal use.

Properties

IUPAC Name

[3-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRGNMIMGAJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624587
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-42-2
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-(Acetamidomethyl)phenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of (3-(Acetamidomethyl)phenyl)boronic acid, a vital reagent in contemporary organic synthesis. The document details its core chemical and physical properties, explores its primary application in Suzuki-Miyaura cross-coupling reactions, and presents field-proven experimental protocols. This guide is tailored for researchers, scientists, and professionals in drug development who aim to effectively utilize this versatile building block in their synthetic strategies.

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a bifunctional organic compound that has become increasingly significant in the fields of medicinal chemistry and materials science. Its unique structure, which includes a boronic acid group and an acetamidomethyl substituent on a phenyl ring, makes it an exceptionally valuable and adaptable component in synthesis. The boronic acid functional group is instrumental for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high precision.[1] The acetamidomethyl side-chain offers a site for further molecular modifications or can serve as a key pharmacophore, impacting the biological activity and pharmacokinetic profiles of the resulting molecule. This dual functionality enables the construction of intricate molecular frameworks, establishing it as a fundamental reagent in the creation of pharmaceuticals, agrochemicals, and innovative materials.[2]

Core Physicochemical Properties

A solid understanding of a reagent's physical and chemical characteristics is essential for achieving successful and repeatable synthetic results. The information below is compiled from reputable chemical suppliers and databases to ensure its accuracy.

PropertyValueSource
Molecular Formula C9H12BNO3PubChem[3]
Molecular Weight 193.01 g/mol PubChem[3]
Appearance White to off-white or light orange to yellow-green powder/crystalsChemicalBook[2]
Melting Point 135 °C (lit.)Sigma-Aldrich, ChemicalBook[2]
Solubility Soluble in MethanolChemicalBook[2]
CAS Number 78887-39-5Sigma-Aldrich, ChemicalBook[2]

Storage and Handling: this compound is generally stable under typical laboratory conditions. However, similar to other boronic acids, it can undergo dehydration to form a trimeric boroxine anhydride.[4] It is advisable to store the compound in a cool, dry environment, with the container tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended. When working with this chemical, it is important to use standard personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental method for C-C bond formation in modern organic synthesis, valued for its gentle reaction conditions and tolerance of a wide range of functional groups.[1][6] this compound is an effective coupling partner in these reactions, enabling the attachment of the (3-(acetamidomethyl)phenyl) group to a variety of aromatic and heteroaromatic structures.[2]

3.1. The Catalytic Cycle: A Mechanistic View

The Suzuki-Miyaura coupling is understood to proceed through a catalytic cycle centered on a palladium(0) species. The main steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic component to the palladium center, replacing the halide and creating a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are joined, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-engage in the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex1 R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Complex1->Transmetalation Pd(II)_Complex2 R-Pd(II)-Ar L2 Transmetalation->Pd(II)_Complex2 Pd(II)_Complex2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Field-Proven Experimental Protocol

The following protocol outlines a dependable procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note that optimization may be necessary for different substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.5 equivalents)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Instrumentation:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: To remove oxygen, which can deactivate the palladium catalyst, evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Using a syringe, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. Stir the mixture to ensure all solids are suspended.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The ideal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential side reactions like homocoupling or degradation.

  • Palladium Catalyst and Ligand: Palladium(II) acetate is a widely used and cost-effective palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong inorganic base essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]

  • Solvent System: The dioxane and water mixture is a common solvent system for Suzuki reactions. Dioxane helps to dissolve the organic reagents, while water is needed to dissolve the inorganic base and facilitate the formation of the active boronate species.

Spectroscopic Characterization

A thorough analysis of spectroscopic data is crucial for confirming the identity and purity of this compound.

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons are expected to appear in the 7.2-7.8 ppm range.

    • The methylene protons (CH₂) of the acetamidomethyl group will likely be observed as a doublet around 4.2-4.4 ppm.

    • The methyl protons (CH₃) of the acetamido group should appear as a singlet around 1.9-2.1 ppm.

    • The amide proton (NH) is expected to be a triplet in the 8.3-8.5 ppm region.

    • The boronic acid protons (B(OH)₂) will likely appear as a broad singlet, with a chemical shift that can vary with concentration.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons are expected to resonate between 125-140 ppm.

    • The carbonyl carbon of the amide should be found around 168-170 ppm.

    • The methylene carbon is anticipated in the 40-45 ppm range.

    • The methyl carbon will likely be observed around 22-24 ppm.

  • Mass Spectrometry (ESI-): The expected [M-H]⁻ ion should be at m/z 192.0.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent in modern synthetic chemistry. Its reliable performance in Suzuki-Miyaura cross-coupling reactions and the synthetic utility of the acetamidomethyl group enable the efficient creation of complex molecules for a wide range of uses. As the need for new pharmaceuticals and advanced materials continues to expand, the role of well-defined, functionalized building blocks like this compound is set to grow. Future research will likely concentrate on broadening its use in other cross-coupling techniques and investigating its potential in the synthesis of novel bioactive compounds and functional polymers.[2]

References

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-(Acetamidomethyl)phenyl)boronic acid

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive boronic acid group and a protected aminomethyl side chain, makes it a valuable building block for creating complex molecular architectures. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the acetamidomethylphenyl moiety into target molecules, a common structural motif in various biologically active compounds and pharmaceutical drug candidates.[1] This guide provides an in-depth exploration of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its preparation.

Strategic Overview: Core Synthesis Pathways

The synthesis of this compound can be approached from two principal retrosynthetic directions. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

  • Pathway A: N-Acetylation of an Amino Precursor. This is arguably the most direct route, beginning with a pre-formed aminomethylphenylboronic acid derivative which is then subjected to N-acetylation.

  • Pathway B: Palladium-Catalyzed Borylation of an Acetamido Precursor. This strategy involves installing the boronic acid group onto an aromatic ring that already bears the N-acetylated side chain. This method leverages the power of modern cross-coupling chemistry.

The following diagram illustrates these two divergent strategies.

Synthesis_Strategies cluster_0 Pathway A: N-Acetylation cluster_1 Pathway B: Borylation A_Start (3-(Aminomethyl)phenyl)boronic acid or its Pinacol Ester A_Process N-Acetylation A_Start->A_Process Acetic Anhydride or Acetyl Chloride A_End This compound A_Process->A_End B_Start N-(3-Halobenzyl)acetamide B_Process Miyaura Borylation B_Start->B_Process B2pin2, Pd Catalyst, Base B_End This compound B_Process->B_End

Caption: Divergent synthesis strategies for this compound.

Pathway A: Synthesis via N-Acetylation

This pathway is often preferred for its simplicity and high yields, provided the starting aminoboronic acid is readily available. The core transformation is the formation of an amide bond.

Causality and Experimental Choices

The direct acetylation of (3-(Aminomethyl)phenyl)boronic acid hydrochloride[2][3] is a common starting point. The primary challenge is the potential for side reactions involving the boronic acid moiety, which can form anhydrides or other complexes under certain conditions.

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride. It is less aggressive, and the acetic acid byproduct is easier to manage than the corrosive HCl generated from acetyl chloride.

  • Base: A mild base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the acid byproduct and deprotonate the ammonium salt starting material, freeing the amine for reaction. An excess of a strong base can lead to boronate complex formation and complicate the workup.

  • Solvent System: A biphasic system (e.g., water and an organic solvent like ethyl acetate) or an aqueous medium is often employed. This allows for easy separation of the product from inorganic salts and water-soluble byproducts during workup.

Detailed Experimental Protocol (Example)

Objective: To synthesize this compound from (3-(Aminomethyl)phenyl)boronic acid hydrochloride.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(3-(Aminomethyl)phenyl)boronic acid HCl[2][3]187.4310.01.87 g
Sodium Bicarbonate (NaHCO₃)84.0130.02.52 g
Acetic Anhydride102.0912.01.1 mL
Deionized Water18.02-50 mL
Ethyl Acetate88.11-50 mL
1 M Hydrochloric Acid (HCl)36.46-As needed
Brine--20 mL

Procedure:

  • Dissolution: Suspend (3-(Aminomethyl)phenyl)boronic acid hydrochloride (10.0 mmol) and sodium bicarbonate (30.0 mmol) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the suspension to 0-5 °C in an ice bath. Add acetic anhydride (12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with 1 M HCl. This step is critical for protonating the boronic acid and ensuring it partitions into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as hot water or an ethyl acetate/hexane mixture, to afford pure this compound as a white solid.[4]

Pathway B: Synthesis via Miyaura Borylation

This pathway is a cornerstone of modern synthetic chemistry, allowing for the late-stage introduction of the boronic acid group.[5][6] It is particularly useful if the corresponding aryl halide, N-(3-bromobenzyl)acetamide, is more accessible or cost-effective than the aminoboronic acid precursor.

Mechanistic Insights: The Palladium Catalytic Cycle

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[7][8][9] Understanding its mechanism is key to troubleshooting and optimizing the reaction.

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L_n) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Boryl Ar-Pd(II)-B(OR)₂(L_n) Transmetal->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-B(pin) RedElim->Product ArX N-(3-bromobenzyl)acetamide (Ar-X) ArX->OxAdd B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Transmetal Base Base (e.g., KOAc) Base->Transmetal

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Key Steps and Rationale:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. A base, typically potassium acetate (KOAc), activates the diboron reagent.[5] The boryl group is then transferred from the diboron reagent to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[5]

  • Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol (Example)

Objective: To synthesize this compound pinacol ester, followed by hydrolysis.

Borylation_Workflow start Combine Reactants (Ar-Br, B₂pin₂, KOAc, Catalyst) purge Purge with Inert Gas (Argon or Nitrogen) start->purge heat Heat to Reaction Temp (e.g., 80-100 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Filter, Extract) monitor->workup Complete purify_ester Purify Pinacol Ester (Column Chromatography) workup->purify_ester hydrolysis Hydrolyze Ester (e.g., NaIO₄ or acid) purify_ester->hydrolysis purify_acid Purify Boronic Acid (Recrystallization/Extraction) hydrolysis->purify_acid end Final Product purify_acid->end

Caption: General experimental workflow for the Miyaura Borylation protocol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
N-(3-bromobenzyl)acetamide228.095.01.14 g
Bis(pinacolato)diboron (B₂pin₂)253.946.01.52 g
Potassium Acetate (KOAc)98.1415.01.47 g
PdCl₂(dppf)·CH₂Cl₂ adduct816.640.15122 mg
1,4-Dioxane (anhydrous)88.11-25 mL

Procedure:

  • Setup: To an oven-dried Schlenk flask, add N-(3-bromobenzyl)acetamide (5.0 mmol), bis(pinacolato)diboron (6.0 mmol), potassium acetate (15.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ adduct (0.15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification of Ester: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the intermediate pinacol ester.

  • Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the free boronic acid. A common method involves stirring the ester with an oxidant like sodium periodate (NaIO₄) in a THF/water mixture, or by transesterification with another diol followed by acidic workup.[10] An alternative is to use bis-boronic acid [B₂(OH)₄] directly in the coupling reaction, which can obviate the need for a separate hydrolysis step, offering a more atom-economical route.[11][12]

Purification and Handling of Arylboronic Acids

Arylboronic acids can be challenging to purify due to their tendency to dehydrate and form cyclic boroxine anhydrides.

  • Recrystallization: This is the most common method for obtaining high-purity material. Solvents like hot water, or mixtures of an organic solvent (EtOAc, acetone) with an anti-solvent (hexanes, heptane), are effective.[4]

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. The crude material can be dissolved in a basic aqueous solution (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid is precipitated by re-acidification.[13][14]

  • Storage: this compound should be stored in a cool, dry place under an inert atmosphere to minimize boroxine formation. The product data sheet notes that it may contain varying amounts of the anhydride.[1]

Conclusion

The synthesis of this compound is achievable through robust and well-documented chemical strategies. The N-acetylation pathway offers a straightforward, high-yielding route when the corresponding aminoboronic acid is available. For cases where the precursor is a functionalized aryl halide, the palladium-catalyzed Miyaura borylation provides a powerful and versatile alternative, emblematic of modern cross-coupling chemistry. A thorough understanding of the reaction mechanisms, careful selection of reagents, and meticulous purification techniques are paramount for researchers and drug development professionals to successfully synthesize this valuable chemical building block for their discovery programs.

References

A Technical Guide to (3-(Acetamidomethyl)phenyl)boronic acid and its Analogue for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (3-(Acetamidomethyl)phenyl)boronic acid, a valuable reagent in medicinal chemistry and materials science. We will elucidate its chemical identity, including its IUPAC name and structure, and present its physicochemical properties. The guide will delve into its primary application in Suzuki-Miyaura cross-coupling reactions, offering a detailed, field-proven protocol. Furthermore, we will address a common point of confusion by providing a comparative analysis with its close structural analogue, (3-Acetamidophenyl)boronic acid, highlighting the distinct applications of each. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this boronic acid derivative in their synthetic endeavors.

Part 1: Core Profile of this compound

This compound is a bifunctional organic compound featuring a boronic acid group and an acetamidomethyl substituent on a phenyl ring. This specific arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for introducing a protected aminomethylphenyl moiety into more complex molecular architectures.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is [3-(acetamidomethyl)phenyl]boronic acid . Its identity is unequivocally established by its CAS Number and molecular structure.

  • CAS Number: 850568-42-2[1]

  • Molecular Formula: C₉H₁₂BNO₃[1]

  • SMILES: CC(=O)NCC1=CC(B(O)O)=CC=C1[1]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of [3-(acetamidomethyl)phenyl]boronic acid.

Physicochemical and Safety Data

A summary of the key properties and safety information for this reagent is provided below. This data is crucial for experimental planning and safe laboratory practice.

PropertyValueSource(s)
Molecular Weight 193.01 g/mol [1]
Physical Form Typically a powder or solid[2] (Analogue)
Purity Commercially available at ≥97%[1]
Storage Store in a tightly closed container in a dry, refrigerated area (below 4°C/39°F) to prevent degradation.[3] (General)
Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4] (Analogue)
Precautionary Measures Use personal protective equipment (gloves, safety goggles). Avoid dust formation and inhalation. Ensure adequate ventilation.[4][5][6]

Part 2: The Analogue of Interest: (3-Acetamidophenyl)boronic acid

A frequent source of confusion arises from the similarity in nomenclature with (3-Acetamidophenyl)boronic acid (CAS: 78887-39-5) . It is critical for researchers to distinguish between these two reagents as their structural difference—the presence of a methylene (-CH₂-) spacer in our primary topic—leads to distinct synthetic outcomes.

  • IUPAC Name: (3-acetamidophenyl)boronic acid[7]

  • Molecular Formula: C₈H₁₀BNO₃[7]

  • Key Distinction: The acetamido group (-NHCOCH₃) is directly attached to the phenyl ring, whereas in [3-(acetamidomethyl)phenyl]boronic acid, it is linked via a methylene bridge (-CH₂NHCOCH₃).

This analogue is extensively documented as a reactant for synthesizing a variety of therapeutic inhibitors, including:

  • NR2B subtype of NMDA receptor antagonists for potential antidepressant activity.[2]

  • Antimitotic and antitumor agents based on (Indolyl)-3,5-substituted benzene scaffolds.[2]

  • Biphenylylmethylimidazole derivatives designed as 17,20-lyase inhibitors.[2]

The established utility of this analogue underscores the importance of the broader class of acetamido-functionalized phenylboronic acids in drug discovery programs.[8]

Part 3: Core Methodologies & Protocols

The primary utility of boronic acids in drug development is their role in palladium-catalyzed cross-coupling reactions.[9] The following sections provide validated protocols relevant to the application and synthesis of these valuable reagents.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C-C bonds.[10][11] This protocol provides a robust framework for coupling this compound with an aryl halide.

Objective: To synthesize a biaryl compound by coupling an aryl halide with this compound.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)[10]

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst. The use of degassed solvents minimizes oxidative degradation of the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_purification 3. Isolation reagents Combine Aryl Halide, Boronic Acid, and Base inert Purge with Inert Gas (Ar or N2) reagents->inert addition Add Degassed Solvent & Pd Catalyst inert->addition heating Heat & Stir (80-100°C, 2-24h) addition->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Cool, Dilute, & Aqueous Wash monitoring->workup purify Dry, Concentrate, & Column Chromatography workup->purify product Isolated Biaryl Product purify->product N_Acetylation_Workflow start Start: (3-(Aminomethyl)phenyl)boronic acid dissolve Dissolve in Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (e.g., Et3N) cool->add_base add_anhydride Add Acetic Anhydride (Dropwise) add_base->add_anhydride react Stir & Warm to RT (1-4h) add_anhydride->react quench Quench with H2O, then Acidify (HCl) react->quench isolate Filter & Dry Solid quench->isolate end Product: this compound isolate->end

References

(3-(Acetamidomethyl)phenyl)boronic acid CAS number 78887-39-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(Acetamidomethyl)phenyl)boronic acid (CAS: 78887-39-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, key applications, and characterization, grounding theoretical concepts in practical, field-proven insights.

Introduction: The Significance of a Multifunctional Building Block

This compound, often abbreviated as 3-AM-PBA, has emerged as a valuable building block in modern synthetic chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety and a protected aminomethyl group on a phenyl ring. This structure makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1]

The growing interest in boronic acids in medicinal chemistry further elevates the importance of this compound.[2][3] Boronic acids can act as transition-state analogs or reversible covalent inhibitors of enzymes, a property famously exploited in drugs like the proteasome inhibitor Bortezomib.[3] The acetamidomethyl group in 3-AM-PBA offers a handle for further functionalization or can play a role in modulating the pharmacokinetic properties of a target molecule, making it a key reactant in the synthesis of various therapeutic inhibitors.[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 3-AM-PBA is typically an off-white to pale brown powder, soluble in methanol.[4][5] Its key characteristics are summarized below.

PropertyValueSource
CAS Number 78887-39-5
Molecular Formula C₈H₁₀BNO₃[6][7]
Molecular Weight 178.98 g/mol [7]
Melting Point 135 °C (lit.)[4]
pKa 8.04 ± 0.10 (Predicted)[4][5]
Appearance Off-white to pale brown powder[4]
Solubility Soluble in Methanol[4][5]
SMILES String CC(=O)NCC1=CC=CC(=C1)B(O)O
InChI Key IBTSWKLSEOGJGJ-UHFFFAOYSA-N[7]
Spectroscopic Properties

This compound exhibits weak fluorescence with an emission maximum at 297 nm and a quantum yield of 0.062 at pH 7.[8] Its absorbance maximum is at 270 nm under the same conditions.[8] These optical properties are sensitive to pH and interactions with diols, such as sugars, which can lead to fluorescence quenching.[8]

Synthesis and Purification

The synthesis of phenylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[1][3][9]

A plausible and common synthetic pathway to this compound starts from a corresponding halo-substituted precursor. The workflow illustrates the core logic of this transformation.

G cluster_prep Precursor Preparation cluster_reaction Core Boronation Reaction cluster_workup Work-up and Isolation Start 3-Bromobenzyl Acetamide Grignard Formation of Grignard Reagent (Mg, THF) Start->Grignard Step 1 Borate Reaction with Trialkyl Borate (e.g., B(OiPr)₃, -78 °C) Grignard->Borate Step 2 Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Borate->Hydrolysis Step 3 Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Step 4 Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis:

  • Choice of Precursor: A halide (typically bromide or iodide) is chosen for its reactivity in forming organometallic reagents. The acetamide group is generally stable under these conditions.

  • Low Temperature: The reaction with the borate ester is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the boron center.[10]

  • Acidic Work-up: Hydrolysis is essential to convert the boronic ester intermediate into the final boronic acid.

Key Applications and Methodologies

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons. It serves as the organoboron component, coupling with various aryl or vinyl halides or triflates.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') ReductElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid (3-AM)Ph-B(OH)₂ (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Self-Validating System: This protocol includes steps for reaction monitoring and product verification, ensuring the integrity of the results.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). To this, add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol). The base is crucial for the transmetalation step.[1]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Verification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Verify the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

This boronic acid is a key reactant for synthesizing a variety of biologically active inhibitors.[4] Its utility has been demonstrated in the development of:

  • NMDA Receptor Antagonists: For potential antidepressant activity.[4]

  • 17,20-Lyase Inhibitors: As biphenylylmethylimidazole derivatives.[4]

  • Antimitotic and Antitumor Agents: Incorporated into (indolyl)-3,5-substituted benzene analogs.[4]

  • AMPA Receptor Positive Modulators: Used in the synthesis of substituted pyrrolidines and tetrahydrofurans.

Fluorescent Sensing of Sugars

Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars, to form cyclic boronate esters.[8] This interaction with this compound alters its optical properties, particularly its fluorescence.[8] The fluorescence of this compound is quenched upon binding with sugars like fructose and galactose, a phenomenon that can be exploited for developing fluorescent sensors for carbohydrate detection.[8]

Characterization and Quality Control

Confirming the identity and purity of this compound is paramount before its use.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the acetyl methyl group (singlet, ~2 ppm), the methylene group (doublet, ~4.3 ppm, due to coupling with NH), the amide proton (triplet, ~8.5 ppm), and the aromatic protons in their respective regions.

    • ¹¹B NMR: This technique is particularly useful for boronic acids. A signal around 22-30 ppm is characteristic of the trigonal planar (sp²-hybridized) boronic acid.[11][12] Upon binding to a diol or at a pH above its pKa, the boron center becomes tetrahedral (sp³-hybridized), causing a significant upfield shift in the ¹¹B NMR spectrum.[12][13] This makes ¹¹B NMR an excellent tool for studying binding events.[11][13]

  • FTIR Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and B-O stretches.[7]

  • Mass Spectrometry: To confirm the molecular weight (178.98 g/mol ).

Safety, Handling, and Storage

Hazard Profile:

  • This compound is classified as an irritant.[4][5]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4][5]

  • Safety Statements: S22, S24/25, S26, S36/37 - Do not breathe dust. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing and gloves.[4]

Handling and Personal Protective Equipment (PPE):

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A type N95 (US) respirator may be appropriate if dust is generated.

  • Avoid generation of dust.

Storage:

  • Store in a tightly sealed container in a dry, cool place.[4][5] Keep in a dark place as some boronic acids can be light-sensitive.[4]

  • The compound may contain varying amounts of its anhydride, formed by the dehydration and trimerization of boronic acid molecules. This is a common characteristic and does not always impede its reactivity in coupling reactions.

Conclusion

This compound (CAS: 78887-39-5) is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity in Suzuki-Miyaura coupling, combined with its utility as a scaffold in medicinal chemistry and as a functional component in fluorescent sensors, ensures its continued relevance in advanced research and development. Proper understanding of its properties, handling requirements, and reaction methodologies, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

A Technical Guide to the Vibrational Spectroscopy of (3-Acetamidophenyl)boronic acid: FTIR and Raman Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectroscopic characteristics of (3-Acetamidophenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. We delve into the Fourier-Transform Infrared (FTIR) and Raman spectral data of this compound, offering a detailed interpretation of its vibrational modes. This document is intended for researchers, scientists, and drug development professionals who utilize these spectroscopic techniques for material identification, structural elucidation, and quality control. The guide outlines field-proven experimental protocols for data acquisition and provides a thorough, reference-backed analysis of the spectral features, correlating them to the distinct functional moieties of the molecule: the 3-substituted phenyl ring, the acetamido group, and the boronic acid function.

Introduction: The Significance of (3-Acetamidophenyl)boronic acid

(3-Acetamidophenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the pharmaceutical and materials science sectors. Its utility is primarily derived from the presence of two key functional groups: the boronic acid moiety, which is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols (such as those found in saccharides), and the acetamido group, which can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding.[1] These structural features make it an important intermediate in the synthesis of a wide array of biologically active compounds and functional materials.

Given its pivotal role, the unambiguous characterization of (3-Acetamidophenyl)boronic acid is paramount. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to obtain a unique molecular fingerprint of the compound. These techniques probe the vibrational modes of the molecule's constituent bonds, providing rich information about its functional groups, molecular structure, and intermolecular interactions. This guide aims to serve as a definitive resource for the interpretation of the FTIR and Raman spectra of (3-Acetamidophenyl)boronic acid.

Experimental Protocols: Acquiring High-Quality Spectral Data

The quality of spectral data is fundamentally dependent on the rigor of the experimental methodology. For a solid-state sample like (3-Acetamidophenyl)boronic acid, proper sample preparation is crucial to minimize scattering effects and ensure good signal-to-noise ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of solid samples is most commonly performed using the KBr pellet or the Attenuated Total Reflectance (ATR) technique.

2.1.1. KBr Pellet Method: A Protocol for High-Resolution Transmission Spectra

The Potassium Bromide (KBr) pellet technique is a traditional and reliable method for obtaining high-quality transmission FTIR spectra of solid samples. The causality behind this choice lies in KBr's transparency in the mid-infrared region (4000-400 cm⁻¹) and its ability to form a solid matrix that minimizes light scattering by the sample particles.

Experimental Workflow:

FTIR_KBr_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Obtain Sample & KBr grind Grind 1-2 mg of sample with ~200 mg of dry KBr start->grind Weighing mix Ensure homogeneous mixture grind->mix Mortar & Pestle press Press mixture in a die under high pressure mix->press Transfer to die pellet Form a transparent pellet press->pellet Compaction background Acquire background spectrum (empty sample holder) pellet->background Transfer to Spectrometer sample_scan Place KBr pellet in holder and acquire sample spectrum background->sample_scan Instrument ready process Process data: Background subtraction, baseline correction sample_scan->process Raw data

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

  • Drying: Thoroughly dry both the (3-Acetamidophenyl)boronic acid sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 150-200 mg of the dried KBr. The objective is to reduce the particle size of the sample to less than the wavelength of the incident infrared radiation to minimize scattering (the Christiansen effect).

  • Mixing: Continue grinding until the mixture is homogeneous and has a fine, consistent texture.

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet is indicative of good sample dispersion and particle size reduction.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor. Then, run the sample scan to obtain the infrared spectrum.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light (from a laser source). A key advantage is the minimal sample preparation required for solid samples.

2.2.1. Solid-State FT-Raman Spectroscopy: A Direct Measurement Protocol

For a solid powder, the most straightforward approach is direct analysis using a sample holder. The choice of a near-infrared (NIR) laser (e.g., 1064 nm) for FT-Raman is often deliberate to minimize fluorescence, a common issue with aromatic compounds.

Experimental Workflow:

Raman_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition start Start: Power on Spectrometer laser Select laser source (e.g., 1064 nm Nd:YAG) start->laser Warm-up align Align optics and calibrate with a known standard laser->align Calibration sample_load Place solid sample in a suitable holder (e.g., aluminum cup) align->sample_load Instrument Ready acquire Acquire Raman spectrum (set laser power, exposure time, and number of scans) sample_load->acquire Focus laser process Process data: Cosmic ray removal, baseline correction acquire->process Raw data

Caption: Workflow for solid-state FT-Raman data acquisition.

Step-by-Step Methodology:

  • Sample Loading: Place a small amount of the crystalline (3-Acetamidophenyl)boronic acid powder into a sample holder, such as an aluminum cup or a glass capillary tube.

  • Instrument Parameters: Place the sample holder in the spectrometer's sample compartment. Set the appropriate parameters, including laser power, exposure time, and the number of scans to be averaged. For organic compounds, it is crucial to start with low laser power to avoid sample degradation or burning.

  • Data Acquisition: Acquire the Raman spectrum. The data is typically collected over a range of Raman shifts (e.g., 3500-100 cm⁻¹).

  • Data Processing: Process the raw spectrum to remove cosmic ray artifacts and perform a baseline correction to account for any background fluorescence.

Spectral Data and Interpretation

The FTIR and Raman spectra of (3-Acetamidophenyl)boronic acid are rich with information. The vibrational modes can be broadly categorized into those associated with the acetamido group, the phenyl ring, and the boronic acid group. While a study on the conformational polymorphs of (3-acetamidophenyl)boronic acid concluded that their FTIR spectra are nearly identical, subtle differences may exist due to variations in intermolecular hydrogen bonding.[2] The following tables summarize the expected key vibrational bands, with assignments based on established literature for analogous compounds.[3][4][5]

FTIR Spectral Data
Wavenumber (cm⁻¹) RangeIntensityVibrational AssignmentFunctional Group
3400 - 3200Strong, BroadO-H Stretching (hydrogen-bonded)Boronic Acid
~3300MediumN-H Stretching (Amide A)Acetamido
3100 - 3000MediumAromatic C-H StretchingPhenyl Ring
~1670StrongC=O Stretching (Amide I)Acetamido
1610 - 1580MediumC=C StretchingPhenyl Ring
~1550MediumN-H Bending & C-N Stretching (Amide II)Acetamido
~1450StrongAsymmetric B-O StretchingBoronic Acid
~1370StrongSymmetric B-O StretchingBoronic Acid
~1300MediumC-N Stretching (Amide III)Acetamido
~1200MediumIn-plane B-O-H BendingBoronic Acid
800 - 750StrongOut-of-plane C-H Bending (meta-disubstitution)Phenyl Ring
~700MediumOut-of-plane B-O-H BendingBoronic Acid
Raman Spectral Data

Raman spectral data for (3-Acetamidophenyl)boronic acid is available from Bio-Rad Laboratories, originating from a sample provided by Sigma-Aldrich Company Llc.[6] The expected prominent bands are:

Raman Shift (cm⁻¹) RangeIntensityVibrational AssignmentFunctional Group
3100 - 3050StrongAromatic C-H StretchingPhenyl Ring
~1615StrongC=C Stretching (Ring breathing)Phenyl Ring
~1600StrongC=C StretchingPhenyl Ring
~1370MediumSymmetric B-O StretchingBoronic Acid
~1000Very StrongRing Breathing (trigonal)Phenyl Ring
~880MediumSymmetric B-O Stretching (in boric acid dimers)Boronic Acid
800 - 750MediumOut-of-plane C-H Bending (meta-disubstitution)Phenyl Ring
In-Depth Spectral Analysis

3.3.1. The Boronic Acid Group Vibrations: The boronic acid moiety, -B(OH)₂, gives rise to several characteristic bands. In the FTIR spectrum, a very broad and strong absorption between 3400 and 3200 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibrations. Boronic acids in the solid state typically form dimeric structures through hydrogen bonding, which leads to this significant broadening.[4] The strong bands around 1450 cm⁻¹ and 1370 cm⁻¹ are assigned to the asymmetric and symmetric B-O stretching modes, respectively. The in-plane B-O-H bending vibration is expected around 1200 cm⁻¹.[4] In the Raman spectrum, the symmetric B-O stretching mode is also observed, and a band around 880 cm⁻¹ can be indicative of the symmetric B-O stretching within the hydrogen-bonded dimer, a feature also seen in boric acid itself.

3.3.2. The Acetamido Group Vibrations: The acetamido group (-NHCOCH₃) has several well-defined vibrational modes known as Amide bands. The N-H stretching vibration (Amide A) appears around 3300 cm⁻¹ in the FTIR spectrum. The most intense and characteristic absorption for this group is the Amide I band, primarily due to the C=O stretching vibration, which is expected at a relatively high wavenumber (~1670 cm⁻¹) for an aromatic amide. The Amide II band, a mixed vibration of N-H bending and C-N stretching, is typically found around 1550 cm⁻¹ in the FTIR spectrum.[5] The Amide III band, another mixed mode, is weaker and appears around 1300 cm⁻¹.

3.3.3. The Phenyl Ring Vibrations: The 1,3-disubstituted (meta) phenyl ring has a distinct set of vibrational modes. The aromatic C-H stretching vibrations are observed as a group of weaker bands in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra. The C=C stretching vibrations within the ring give rise to bands in the 1610-1450 cm⁻¹ region. In the Raman spectrum, the ring breathing modes are particularly strong. A very intense band around 1000 cm⁻¹ is characteristic of the trigonal ring breathing mode of a substituted benzene. The substitution pattern is often revealed by the out-of-plane C-H bending vibrations in the lower wavenumber region (900-650 cm⁻¹). For meta-disubstitution, a strong band in the 800-750 cm⁻¹ region is typically observed in the FTIR spectrum.

Conclusion

The combination of FTIR and Raman spectroscopy provides a robust and comprehensive analytical framework for the characterization of (3-Acetamidophenyl)boronic acid. This guide has detailed the standard operating procedures for acquiring high-fidelity spectra from solid samples and has provided a thorough, evidence-based interpretation of the key vibrational bands. By understanding the characteristic frequencies of the boronic acid, acetamido, and substituted phenyl moieties, researchers can confidently verify the identity and purity of this important chemical compound, ensuring its suitability for downstream applications in drug discovery and materials development. The presented workflows and spectral assignments serve as a practical reference for scientists and professionals in the field.

References

(3-Acetamidophenyl)phenylboronic Acid: A Versatile Synthon in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its versatility, reactivity, and the molecular complexity it can unlock. (3-Acetamidophenyl)boronic acid, a bifunctional aromatic compound, has emerged as a cornerstone reagent, valued for its unique structural features that drive a wide array of chemical transformations. This guide provides a senior application scientist's perspective on the core applications of this molecule, moving beyond simple reaction schemes to explore the causality behind its utility in cross-coupling reactions, drug discovery, and advanced sensor technology.

The structure of (3-Acetamidophenyl)boronic acid, featuring a boronic acid moiety (-B(OH)₂) and an acetamido group (-NHCOCH₃) on a phenyl ring, is key to its functionality. The boronic acid group is a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the acetamido group modulates the electronic properties of the ring and provides a site for further functionalization or hydrogen bonding interactions.[1][2]

Table 1: Physicochemical Properties of (3-Acetamidophenyl)boronic Acid

PropertyValueSource
CAS Number 78887-39-5[3][4]
Molecular Formula C₈H₁₀BNO₃[4]
Molecular Weight 178.98 g/mol [3]
Appearance Powder[3][5]
Melting Point ~135-140 °C (lit.)[1][3]
Linear Formula CH₃CONHC₆H₄B(OH)₂[3]
Synonyms 3-Acetamidobenzeneboronic acid[3][5]

Note: The compound often contains varying amounts of its corresponding anhydride.[3][5]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of (3-Acetamidophenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forging carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The process involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X), forming an Ar-Pd(II)-X complex.[8][9]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3-acetamidophenyl moiety) to the palladium center, displacing the halide/triflate and forming an Ar-Pd(II)-Ar' complex. This is often the rate-determining step.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X (L)₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)-Ph(NHAc) (L)₂ transmetalation->pdi_biaryl organoboron (CH₃CONHPh)B(OH)₂ + Base → [(CH₃CONHPh)B(OH)₃]⁻ organoboron->transmetalation reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ph(NHAc) (Product) reductive_elimination->product Drug_Discovery_Workflow start (3-Acetamidophenyl)boronic acid (Starting Synthon) suzuki Suzuki-Miyaura Coupling with Heterocyclic Halide start->suzuki intermediate Acetamidobiaryl Intermediate suzuki->intermediate modification Further Chemical Modification (e.g., deprotection, functionalization) intermediate->modification final_compound Final Bioactive Compound (e.g., Kinase Inhibitor) modification->final_compound screening Biological Screening (e.g., Enzyme Assays) final_compound->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Stimuli_Response Start PBA-Functionalized Hydrogel (Drug Encapsulated) Binding Competitive Binding: Glucose displaces crosslinks Start->Binding Stimulus Stimulus: High Glucose Concentration Stimulus->Binding Response Structural Change: Hydrogel Swelling / Disruption Binding->Response Outcome Outcome: Targeted Drug Release Response->Outcome

References

Methodological & Application

Application Notes & Protocols: Leveraging (3-(Acetamidomethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(3-(Acetamidomethyl)phenyl)boronic acid is a bifunctional reagent that has garnered significant attention as a crucial building block in the synthesis of complex organic molecules. Its structure uniquely combines a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling, with a protected aminomethyl group. This acetamide functionality serves as a valuable pharmacophore and a synthetic handle for further elaboration, making this reagent particularly relevant in drug discovery and development. Boronic acids are essential for creating carbon-carbon bonds, and their stability, low toxicity, and commercial availability have made them indispensable in both academic and industrial research.[1][2][3][4]

This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss optimization strategies to empower researchers to effectively utilize this versatile compound in their synthetic endeavors. The presence of the amide group requires careful consideration of reaction conditions, which will be a central focus of the practical guidance provided.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[1][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), facilitating the exchange of the halide or other ligand on the palladium with the Ar² group.[7][8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_1 [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AteComplex [label="[Ar²-B(OH)₃]⁻\n(Boronate 'ate' complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; Ar1X -> OxAdd [color="#5F6368"]; OxAdd -> PdII_1 [color="#5F6368"]; PdII_1 -> Transmetalation [color="#5F6368"]; Boronic -> AteComplex [label="Activation", color="#5F6368"]; Base -> AteComplex [color="#5F6368"]; AteComplex -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_2 [color="#5F6368"]; PdII_2 -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; } } Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Application of this compound in Drug Discovery

The title compound is a valuable reactant for synthesizing a variety of biologically active molecules and inhibitors. The acetamidomethylphenyl moiety is a common structural motif in pharmaceuticals, contributing to favorable binding interactions and physicochemical properties. Boronic acids are frequently used building blocks for generating chemical libraries to explore structure-activity relationships.[2][3][4]

Examples of its application include the synthesis of:

  • NR2B subtype of NMDA receptor antagonists for potential antidepressant activity.

  • Biphenylylmethylimidazole derivatives as 17α-hydroxylase/17,20-lyase (CYP17) inhibitors for prostate cancer therapy.

  • (Indolyl)-3,5-substituted benzene analogs with potent antimitotic and antitumor activity.

  • AMPA receptor positive modulators , which are investigated for treating neurological and psychiatric disorders.

The strategic incorporation of this building block allows for late-stage functionalization, a key advantage in medicinal chemistry programs where rapid diversification of lead compounds is necessary.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Equiv.
Aryl Bromide (Ar-Br)-1.0 mmol1.01.0
This compound192.99232 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃), anhydrous138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous base is crucial to control the water content of the reaction.

  • Catalyst Addition:

    • Briefly open the flask and add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

    • Rationale: The catalyst is added last to minimize premature decomposition or side reactions. Working quickly minimizes exposure to atmospheric oxygen.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Removing oxygen is critical for achieving high yields and catalytic turnover.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

    • Rationale: Solvents must be degassed (by sparging with argon, freeze-pump-thaw, or sonication) to remove dissolved oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate 'ate' complex.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

    • Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.

  • Monitoring Progress:

    • After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), pass through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Workflow

Optimization Strategies

Achieving high yields and purity often requires systematic optimization of reaction parameters.[9][10] Machine learning and automated systems are increasingly being used to navigate the large search space of possible conditions.[9] For laboratory-scale synthesis, consider the following variables:

ParameterOptions & Rationale
Palladium Catalyst / Ligand Pd(PPh₃)₄: A reliable, general-purpose catalyst. Good for many standard couplings. PdCl₂(dppf): Often more robust and effective for challenging substrates.[11] Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos): Buchwald-Hartwig ligands are excellent for sterically hindered substrates and aryl chlorides, often allowing for lower catalyst loadings and room temperature reactions. The choice of ligand is critical.
Base K₂CO₃ / Cs₂CO₃: Common, effective inorganic bases. Cesium carbonate is stronger and more soluble, often improving rates for less reactive partners. K₃PO₄: A strong base often used with sterically hindered or electron-deficient partners. Organic Bases (e.g., Et₃N): Generally avoided as they can compete for coordination to the palladium center or react with other functional groups.
Solvent Dioxane/Water, Toluene/Water: Standard biphasic systems that work well for a broad range of substrates. DMF or Acetonitrile (MeCN): Polar aprotic solvents can be effective, but may require careful temperature control. Ethanol/Water: A "greener" solvent system that can be highly effective.[12]
Temperature Room Temperature to 120 °C: Most reactions run between 80-100 °C. Less reactive substrates (e.g., aryl chlorides) may require higher temperatures. Microwave irradiation can dramatically shorten reaction times.[13][14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently degassed solvents. 3. Base is too weak or not soluble. 4. Low reaction temperature.1. Use fresh catalyst; ensure proper inert atmosphere technique. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw. 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). 4. Increase the reaction temperature or switch to microwave heating.
Protodeboronation The C-B bond is cleaved by a proton source, destroying the boronic acid. This is more common with electron-rich or heteroaryl boronic acids.1. Use a milder base or ensure it is completely anhydrous. 2. Minimize water in the reaction. 3. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[1]
Homocoupling of Boronic Acid The boronic acid couples with itself to form Ar²-Ar². This can be promoted by oxygen.1. Rigorously exclude oxygen from the reaction. 2. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess.
Amide Hydrolysis The acetamide group is sensitive to strongly basic or acidic conditions, especially at high temperatures for prolonged periods.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Keep reaction times as short as possible. 3. Avoid acidic work-up conditions if the product is sensitive.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. Its utility is particularly pronounced in drug discovery, where the acetamidomethylphenyl scaffold is a key feature in numerous bioactive compounds. By understanding the reaction mechanism and carefully selecting and optimizing the catalyst, base, and solvent system, researchers can overcome challenges related to functional group tolerance and achieve high yields of desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists aiming to incorporate this valuable building block into their synthetic programs.

References

Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

(3-Acetamidophenyl)boronic acid is a highly versatile and valuable reagent in the toolkit of the modern organic chemist. As a bifunctional molecule, it features a stable boronic acid moiety, renowned for its participation in transition-metal-catalyzed cross-coupling reactions, and an acetamido group, which acts as a protected aniline, modulating the electronic properties of the phenyl ring and providing a handle for further synthetic transformations.

Its significance extends from academic research to industrial applications, particularly in the fields of medicinal chemistry and materials science.[1] The ability of arylboronic acids to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions has positioned them as indispensable intermediates.[2][3] This guide provides an in-depth exploration of the applications of (3-Acetamidophenyl)boronic acid, focusing on key protocols for Suzuki-Miyaura and Chan-Lam couplings, supported by mechanistic insights and practical considerations for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reactant's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueReference(s)
CAS Number 78887-39-5[4]
Molecular Formula C₈H₁₀BNO₃[4]
Molecular Weight 178.98 g/mol [5]
Appearance Off-white to pale brown/light orange powder[6]
Melting Point 135 °C (lit.)[6]
Solubility Soluble in Methanol[6][7]
pKa 8.04 ± 0.10 (Predicted)[6][7]

Safety & Handling: (3-Acetamidophenyl)boronic acid is classified as an irritant.[6] It is known to cause skin and serious eye irritation.[4][5][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[8]

Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[10] It is extensively used to construct biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[11][12] (3-Acetamidophenyl)boronic acid serves as an excellent coupling partner in these reactions, providing the 3-acetamidophenyl motif.[6][9]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]

Suzuki_Mechanism cluster_legend Legend pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)-Ar²         L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation_complex aryl_halide Ar¹-X aryl_halide->pd_complex base Base (e.g., K₂CO₃) key_pd Palladium Species key_reagent Reactant/Product ChanLam_Mechanism cluster_legend Legend cu2 Cu(II)L₂ cu_aryl Ar-Cu(II)L cu2->cu_aryl Ligand Exchange cu3_intermediate [Ar-Cu(III)-Nu-L]⁺ cu_aryl->cu3_intermediate Oxidation/ Coordination cu1 Cu(I)L cu3_intermediate->cu1 Reductive Elimination product Ar-Nu-R cu3_intermediate->product cu1->cu2 Re-oxidation boronic_acid ArB(OH)₂ boronic_acid->cu_aryl nucleophile R-Nu-H (e.g., Amine) nucleophile->cu3_intermediate oxidant Oxidant (O₂) key_cu Copper Species key_reagent Reactant/Product DrugDev_Workflow start (3-Acetamidophenyl)boronic acid suzuki Suzuki-Miyaura Coupling start->suzuki + Aryl Halide + Pd Catalyst chanlam Chan-Lam Coupling start->chanlam + Amine/Alcohol + Cu Catalyst biaryl Biaryl Intermediate (C-C Bond Formed) suzuki->biaryl n_aryl N-Aryl Intermediate (C-N Bond Formed) chanlam->n_aryl deprotection Further Functionalization (e.g., Acetamide Hydrolysis) biaryl->deprotection n_aryl->deprotection final_product Bioactive Molecule (e.g., Kinase Inhibitor) deprotection->final_product

References

Application Notes and Protocols for Suzuki Coupling with (3-Acetamidophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the coupling of an organoboron compound with an organohalide.[3] Its applications are extensive, particularly in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

(3-Acetamidophenyl)boronic acid is a particularly valuable building block in this context. The acetamido group provides a stable, protected form of an aniline, which can be crucial for the synthesis of complex molecules where a free amine might interfere with the reaction or require additional protection/deprotection steps. This makes it a key intermediate in the development of various therapeutic agents, including kinase inhibitors and other pharmaceuticals.[4][5][6]

This document provides a comprehensive guide to performing a Suzuki coupling reaction using (3-Acetamidophenyl)boronic acid, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and providing insights for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organohalide (R¹-X), forming a palladium(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex.[2][3] This crucial step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][9][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][12]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)3-) PdII_ArX->Transmetalation Base, R-B(OH)2 PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

A successful Suzuki coupling reaction hinges on the careful selection of several key components:

Reagent ClassExamplesRole in the Reaction
Organoboron Compound (3-Acetamidophenyl)boronic acidSource of the aryl group to be coupled.
Organohalide Aryl bromides, iodides, or triflatesThe electrophilic coupling partner. Reactivity order: I > Br > OTf >> Cl.[3]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Facilitates the cross-coupling reaction. Pd(0) is the active catalytic species.[8][12]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Stabilizes the palladium catalyst and influences its reactivity.[3][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates the boronic acid for transmetalation.[1][3][12]
Solvent Toluene, Dioxane, THF, DMF, often with waterSolubilizes reactants and influences reaction rate and yield.[3][7][12]

Experimental Protocol: Suzuki Coupling of (3-Acetamidophenyl)boronic acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki coupling of (3-Acetamidophenyl)boronic acid with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • (3-Acetamidophenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents) or a suitable Buchwald ligand like SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (or 1,4-Dioxane)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Caption: A general workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-Acetamidophenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed toluene (or 1,4-dioxane) and water in a suitable ratio (e.g., 4:1 v/v, 5 mL total). The addition of water often aids in dissolving the inorganic base and can accelerate the reaction.[12][13]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor solubility of reagents- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of solvents.- Try a different solvent system (e.g., DMF, THF/water).[7][14]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Rigorously exclude oxygen from the reaction.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[12]
Protodeborylation - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids- Use an excess of the boronic acid.- Consider using a boronic ester (e.g., pinacol ester) for increased stability.[12]
Difficult Purification - Co-elution of product with starting materials or byproducts- Try a different solvent system for chromatography.- Consider recrystallization as an alternative purification method.[15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively employ (3-Acetamidophenyl)boronic acid as a key building block in the development of novel compounds for a wide range of applications, particularly in the pharmaceutical industry. Careful attention to experimental setup, particularly the exclusion of oxygen, and judicious choice of catalyst, base, and solvent are paramount to achieving high yields and purity.

References

Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Boronic Acid Moiety in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern drug discovery, primarily serving as versatile synthetic intermediates.[1][2][3][4] Their stability, diverse reactivity, and the unique electronic properties of the boron atom have propelled them to the forefront of synthetic strategies aimed at creating complex molecular architectures.[4][5] The ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions makes them ideal building blocks for constructing libraries of potential therapeutic agents.[2][3]

Among the vast arsenal of commercially available boronic acids, (3-Acetamidophenyl)boronic acid stands out as a particularly valuable reagent. Its structure incorporates an acetamido group at the meta-position, which not only enhances its reactivity and selectivity in key coupling reactions but also provides a hydrogen bond donor/acceptor site, a feature often crucial for molecular recognition at biological targets.[6] This unique combination of properties has led to its widespread use in the synthesis of a variety of inhibitors and modulators for targets in oncology, neuroscience, and beyond.[6][7]

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the application of (3-Acetamidophenyl)boronic acid in the synthesis of bioactive molecules.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data for (3-Acetamidophenyl)boronic Acid

PropertyValueSource(s)
Molecular Formula C₈H₁₀BNO₃[8]
Molecular Weight 178.98 g/mol [7]
Appearance Off-white to light brown crystalline powder[9][10]
Melting Point 135-140 °C (decomposes)[6][7][9]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water[9][10]
CAS Number 78887-39-5[7][8]
Safety, Handling, and Storage

(3-Acetamidophenyl)boronic acid is classified as an irritant and requires careful handling to ensure laboratory safety.

  • Hazard Identification : Causes skin irritation and serious eye irritation.[11] Avoid inhalation of dust.

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][11]

  • Handling : Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Wash hands thoroughly after handling.[11][12]

  • Storage : Store in a cool, dark, and dry place.[9][10] The compound is sensitive to moisture and should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of the corresponding boroxine anhydride.[12]

Core Synthetic Applications and Detailed Protocols

(3-Acetamidophenyl)boronic acid is a cornerstone reagent for two of the most powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N bond formation.

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming the biaryl scaffolds that are ubiquitous in pharmaceuticals.[2][3][13][14] The reaction's reliability, mild conditions, and exceptional functional group tolerance have cemented its status as an essential transformation.

  • Catalyst System : The choice of palladium catalyst and ligand is critical. A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often selected for its high efficiency and stability, promoting the key steps of oxidative addition and reductive elimination.[15]

  • Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium center.[14][16] Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive coupling partners due to its higher solubility and basicity.

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical.[15][17] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the formation of the active boronate species.

  • Inert Atmosphere : The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation and ensure high yields.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L₂) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) Oxidative_Addition->Transmetalation Ar'-B(OH)₂ (Base) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Chan_Lam_Workflow cluster_workflow Experimental Workflow start Combine Reactants: - Boronic Acid - Amine/Nucleophile - Cu(OAc)₂ - Base (e.g., Pyridine) - Solvent (e.g., DCM) react Stir at Room Temperature (Open to Air) start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated N-Aryl Product purify->product

References

Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Acetamidophenyl)boronic acid has emerged as a cornerstone building block in modern medicinal chemistry. Its unique combination of a boronic acid moiety and a substituted phenyl ring makes it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, moving beyond simple descriptions to explain the underlying chemical principles and strategic considerations in drug discovery. We will delve into its pivotal role in carbon-carbon bond formation via Suzuki-Miyaura coupling, its utility in crafting potent enzyme inhibitors, and its emerging applications in sophisticated drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic intermediate.

Introduction: The Strategic Value of (3-Acetamidophenyl)boronic Acid

(3-Acetamidophenyl)boronic acid, a stable and generally non-toxic crystalline powder, is more than just a chemical reagent; it is a strategic tool in the synthesis of novel therapeutics.[1][2] Its value stems from the dual functionality of its structure:

  • The Boronic Acid Group: This Lewis acidic functional group is the engine of its reactivity.[3] It readily engages in transmetalation with palladium catalysts, making it a premier partner in Suzuki-Miyaura cross-coupling reactions.[4] Furthermore, its ability to form reversible covalent bonds with diols and key amino acid residues (like serine) in enzyme active sites is the basis for its application in sensors and enzyme inhibitors.[2][5][6]

  • The 3-Acetamido Phenyl Ring: The meta-substituted acetamido group provides a crucial handle for molecular recognition and hydrogen bonding interactions within a biological target. It also influences the electronic properties and solubility of the final compound, characteristics that are critical for optimizing the pharmacokinetic profiles of drug candidates.[1]

This guide will provide detailed protocols and the scientific rationale for its most impactful applications.

Table 1: Physicochemical Properties of (3-Acetamidophenyl)boronic acid
PropertyValueSource
CAS Number 78887-39-5[1]
Molecular Formula C₈H₁₀BNO₃[7]
Molecular Weight 178.98 g/mol [1]
Appearance Light orange to yellow to green crystalline powder[1]
Melting Point 135-140 °C (lit.)[1][8]
Solubility Soluble in organic solvents like DMF, THF, Dioxane[9][10]
Storage Store at room temperature[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The formation of carbon-carbon bonds is the bedrock of pharmaceutical synthesis. The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology prized for its mild conditions, high functional group tolerance, and commercial availability of reagents.[10] (3-Acetamidophenyl)boronic acid is an exemplary nucleophilic partner in these reactions, used to construct biaryl scaffolds common in many drug classes.[8]

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11] Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product start Ar-X (Aryl Halide) start->oa_complex boronic Ar'-B(OH)₂ (Boronic Acid) boronic->trans_complex base Base (e.g., CO₃²⁻) base->trans_complex Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound, a common structural motif in medicinal chemistry, using (3-Acetamidophenyl)boronic acid.

Objective: To couple (3-Acetamidophenyl)boronic acid with a generic aryl bromide (e.g., 4-bromobenzonitrile) to form N-(3'-(cyano)-[1,1'-biphenyl]-3-yl)acetamide.

Materials:

  • (3-Acetamidophenyl)boronic acid

  • 4-Bromobenzonitrile (Aryl Halide)

  • Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) (Catalyst)[9]

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (Base)[9]

  • 1,4-Dioxane and Water (Solvent system)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Brine for extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Acetamidophenyl)boronic acid (1.2 equiv.), 4-bromobenzonitrile (1.0 equiv.), and potassium carbonate (2.0 equiv.).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][12]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.[10]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Causality Note: Water is often necessary to dissolve the inorganic base and aids in the transmetalation step. Dioxane or THF are common organic solvents that solubilize the organic reactants and the palladium complex.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

    • Causality Note: The catalyst loading is typically low (1-5 mol%) because each catalyst molecule can facilitate thousands of reaction cycles. "Ligandless" conditions using just a palladium source like Pd(OAc)₂ can also be effective, though adding a phosphine ligand often stabilizes the catalyst and improves yields.[13]

  • Reaction: Heat the mixture to 85-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure biaryl product.

Application in the Synthesis of Enzyme Inhibitors

The boronic acid functional group is a "warhead" that can form a reversible, yet stable, tetrahedral adduct with the catalytic serine residue in certain enzymes.[2][14] This mimics the transition state of substrate hydrolysis, leading to potent and reversible inhibition. (3-Acetamidophenyl)boronic acid serves as a key starting material for a variety of inhibitors.[8]

Examples of Synthesized Inhibitors:

  • NR2B subtype of NMDA receptor antagonists: For potential antidepressant activity.[8]

  • 17,20-lyase inhibitors: For applications in prostate cancer.[8]

  • (Indolyl)-3,5-substituted benzene analogs: Possessing antimitotic and antitumor activity.[8]

  • Proteasome Inhibitors: Inspired by the success of Bortezomib (Velcade®), many boronic acid-based compounds are designed to inhibit the proteasome, a key target in oncology.[2][15][16]

Diagram 2: General Mechanism of Serine Protease Inhibition

Caption: Boronic acid reversibly inhibits a serine protease by forming a tetrahedral intermediate.

Advanced Applications in Diagnostics and Targeted Delivery

The unique chemistry of the boronic acid group extends its utility beyond synthesis into functional applications like diagnostics and targeted drug delivery.

A. Boronic Acid-Based Fluorescent Sensors

Boronic acids can reversibly bind with 1,2- or 1,3-diols, which are common motifs in carbohydrates like glucose.[5][6] This interaction can be designed to cause a significant change in the fluorescence of a reporter molecule, forming the basis of a sensor. This principle is heavily explored for glucose monitoring in diabetes management and for detecting other biologically important diol-containing molecules.[5][6]

B. Targeted Cancer Therapy

Many cancer cells overexpress sialic acid residues on their surfaces.[15][17] Sialic acid contains a diol structure that can be specifically recognized and bound by the phenylboronic acid moiety. This interaction provides a powerful strategy for targeted drug delivery. Nanoparticles can be decorated with (3-aminophenyl)boronic acid (a close derivative) to selectively deliver a chemotherapeutic payload (like paclitaxel) to tumor sites, increasing efficacy while minimizing side effects on healthy tissue.[17][18]

Diagram 3: Workflow for Targeted Nanoparticle Delivery

Targeted_Delivery synthesis 1. Nanoparticle Synthesis (e.g., PLGA, Liposome) functionalization 2. Surface Functionalization with Phenylboronic Acid synthesis->functionalization loading 3. Drug Loading (e.g., Paclitaxel) functionalization->loading administration 4. Systemic Administration loading->administration targeting 5. Selective Binding to Sialic Acid on Cancer Cells administration->targeting release 6. Drug Release & Cell Death targeting->release

Caption: High-level workflow for cancer-targeted drug delivery using phenylboronic acid.[15][18]

Safety and Handling

(3-Acetamidophenyl)boronic acid should be handled with standard laboratory precautions.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood.

  • Storage: It is a combustible solid. Store in a dry, well-ventilated place away from incompatible materials. Note that boronic acids can undergo dehydration to form boroxines (anhydrides), which may be present in varying amounts.[8]

Conclusion

(3-Acetamidophenyl)boronic acid is a powerful and versatile tool in the medicinal chemist's arsenal. Its reliability in Suzuki-Miyaura cross-coupling reactions makes it a go-to reagent for constructing core molecular scaffolds. Beyond its synthetic utility, the inherent chemical properties of the boronic acid group enable its use in designing sophisticated enzyme inhibitors, diagnostic sensors, and targeted drug delivery systems. A thorough understanding of the principles outlined in this guide will empower researchers to innovate and accelerate the development of next-generation therapeutics.

References

The Strategic Use of (3-Acetamidophenyl)boronic Acid in the Synthesis of Targeted Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of (3-Acetamidophenyl)boronic acid as a critical building block in the synthesis of therapeutic inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical principles, provides detailed experimental protocols, and offers expert insights into the strategic advantages of employing this versatile reagent.

Introduction: The Significance of the Acetamido-Substituted Phenylboronic Acid Motif

(3-Acetamidophenyl)boronic acid has emerged as a valuable scaffold in medicinal chemistry, primarily due to the synthetic versatility conferred by the boronic acid moiety and the specific physicochemical properties imparted by the meta-positioned acetamido group.[1][2] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex biaryl systems often found in pharmacologically active molecules.[3]

The acetamido group, on the other hand, serves multiple roles. It can act as a hydrogen bond donor and acceptor, influencing molecular recognition at the target binding site. Furthermore, its electronic properties can modulate the reactivity of the boronic acid and the overall pharmacokinetic profile of the final inhibitor. This unique combination makes (3-Acetamidophenyl)boronic acid a sought-after starting material for the synthesis of a diverse range of inhibitors, including antagonists for the NR2B subtype of NMDA receptors, inhibitors of 17,20-lyase, and compounds with antimitotic and antitumor activities.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of many inhibitors utilizing (3-Acetamidophenyl)boronic acid hinges on the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a carbon-carbon bond between an organoborane (in this case, (3-Acetamidophenyl)boronic acid) and an organohalide or triflate in the presence of a palladium catalyst and a base.[4]

A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar-B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium source and ligands is critical. Electron-rich and sterically hindered phosphine ligands, for example, are often employed to enhance the rate of oxidative addition and reductive elimination, particularly with challenging substrates like heteroaryl chlorides.[5]

  • Base: The base plays a crucial role in the transmetalation step. It is generally believed to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[6] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact reaction efficiency and must be optimized for the specific substrates.

  • Solvent: A variety of solvents can be used, often in biphasic systems with water, to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the catalyst, substrates, and base, thereby affecting the reaction kinetics.

Application Protocol: Synthesis of a Biphenylylmethylimidazole-Based 17,20-Lyase Inhibitor

This protocol details the synthesis of a key intermediate in the development of potent and selective inhibitors of 17,20-lyase, an important target in the treatment of hormone-dependent cancers.[2] The synthesis involves a Suzuki-Miyaura coupling between (3-Acetamidophenyl)boronic acid and a suitable halo-imidazole derivative.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 (3-Acetamidophenyl)boronic acid (Ar-B(OH)2) catalyst Pd Catalyst reactant2 Halo-imidazole Derivative (R'-X) product Biphenylylmethylimidazole Intermediate (Ar-R') catalyst->product base Base solvent Solvent temperature Heat

Figure 2: General workflow for the synthesis of a biphenylylmethylimidazole intermediate.

Materials and Reagents
ReagentGradeSupplier Example
(3-Acetamidophenyl)boronic acid≥95%Sigma-Aldrich
Halo-imidazole derivativeSynthesis GradeAs per literature
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst GradeStrem Chemicals
Base (e.g., K₂CO₃)AnhydrousAcros Organics
Solvent (e.g., Toluene/Ethanol/Water)Anhydrous/DeionizedFisher Scientific
Detailed Experimental Protocol

Step 1: Reagent Preparation and Inert Atmosphere

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-imidazole derivative (1.0 equivalent).

  • Add (3-Acetamidophenyl)boronic acid (1.2 equivalents).

  • Add the base, for example, potassium carbonate (2.0 equivalents).

  • The flask is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

Step 2: Solvent and Catalyst Addition

  • Under a positive pressure of the inert gas, add the solvent system. A common mixture is a 3:1:1 ratio of toluene, ethanol, and water. The solvent choice is critical for ensuring the solubility of all reactants and the base.

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The catalyst should be handled quickly to minimize exposure to air.

Step 3: Reaction Execution

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting materials. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

Step 4: Work-up and Purification

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biphenylylmethylimidazole intermediate.

Step 5: Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Self-Validating System and Troubleshooting
Potential IssueLikely CauseSuggested Solution
Low or no product formationInactive catalyst, insufficient base, or low temperatureEnsure the catalyst is active and handled under inert conditions. Use a freshly opened bottle of base. Verify the reaction temperature.
Presence of starting materialIncomplete reactionExtend the reaction time or increase the temperature slightly. Consider adding a small amount of fresh catalyst.
Formation of side productsHomocoupling of the boronic acid, decompositionOptimize the reaction conditions, such as using a different palladium ligand or a milder base.
Difficult purificationCo-eluting impuritiesAdjust the polarity of the eluent system for column chromatography or consider recrystallization.

Conclusion

(3-Acetamidophenyl)boronic acid stands out as a strategically important building block in the synthesis of targeted inhibitors. Its utility, primarily leveraged through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutic agents. The detailed protocol provided herein serves as a practical guide for the synthesis of a relevant inhibitor class, embodying the principles of scientific integrity and reproducibility.

References

The Versatile Role of (3-Acetamidophenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are indispensable in the synthesis of complex molecules, particularly in the realms of drug discovery and materials science. Among the vast array of available building blocks, (3-Acetamidophenyl)boronic acid has emerged as a particularly valuable reagent. Its unique electronic and structural features, conferred by the acetamido group at the meta-position, offer distinct advantages in reactivity and functional group tolerance, making it a favored synthon for the introduction of the 3-acetamidophenyl motif into a diverse range of molecular scaffolds.

This comprehensive guide provides detailed application notes and protocols for the use of (3-Acetamidophenyl)boronic acid in several key palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and mechanistic nuances of these reactions, offering field-proven insights to enable successful and efficient synthesis.

The Significance of the 3-Acetamidophenyl Moiety

The 3-acetamidophenyl group is a prevalent structural motif in a multitude of biologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The acetamido group, a hydrogen bond donor and acceptor, can engage in crucial interactions with biological targets such as enzymes and receptors. Consequently, the ability to efficiently incorporate this moiety is of paramount importance in medicinal chemistry and drug development.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the bond between an organic electrophile (typically an aryl or vinyl halide/triflate) and its leaving group, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (in this case, the 3-acetamidophenyl group from the boronic acid) is transferred to the palladium(II) center, displacing the leaving group.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent, all of which will be discussed in the context of specific applications.

I. The Suzuki-Myaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.[1][2] (3-Acetamidophenyl)boronic acid is an excellent coupling partner in these reactions, readily participating in the formation of diverse biaryl structures.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established paradigm in organometallic chemistry.[3] The key transmetalation step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The acetamido group at the meta-position of (3-Acetamidophenyl)boronic acid has a moderate electron-donating effect through resonance, which can influence the transmetalation rate.

graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L2" [label="Pd(0)L₂"]; "Ar-Pd(II)(X)L2" [label="Ar-Pd(II)(X)L₂"]; "Ar-Pd(II)-Ar'L2" [label="Ar-Pd(II)-Ar'L₂"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [shape=ellipse]; "Transmetalation" [shape=ellipse]; "Reductive\nElimination" [shape=ellipse];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Ar-X"]; "Oxidative\nAddition" -> "Ar-Pd(II)(X)L2"; "Ar-Pd(II)(X)L2" -> "Transmetalation" [label="Ar'-B(OH)₂\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'L2"; "Ar-Pd(II)-Ar'L2" -> "Reductive\nElimination" [label="Ar-Ar'"]; "Reductive\nElimination" -> "Pd(0)L2";

caption [label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.", shape=plaintext, fontsize=12, fontcolor="#5F6368"]; }

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Application Note: Synthesis of a Kinase Inhibitor Precursor

A common application of (3-Acetamidophenyl)boronic acid is in the synthesis of precursors for kinase inhibitors, where the 3-acetamidophenyl moiety often serves as a key pharmacophore.[4]

Reaction Scheme:

Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide:

Materials:

  • (3-Acetamidophenyl)boronic acid (1.0 equiv)

  • Aryl bromide (e.g., 4-bromopyridine, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add (3-Acetamidophenyl)boronic acid, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of degassed 1,4-dioxane to form the pre-catalyst.

  • Add the pre-catalyst solution to the Schlenk flask via syringe.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Catalyst and Ligand Selection: For electron-rich boronic acids like (3-Acetamidophenyl)boronic acid, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often crucial for achieving high yields, especially when coupling with less reactive aryl chlorides.[5]

  • Base and Solvent: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[6][7] A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic reagents and the inorganic base.[6]

  • Troubleshooting: Low yields can sometimes be attributed to protodeboronation of the boronic acid. Using boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this side reaction.[4] Homocoupling of the boronic acid can occur in the presence of oxygen; therefore, thorough degassing of solvents and maintaining an inert atmosphere are essential.[3]

Table 1: Representative Suzuki-Miyaura Coupling Conditions for (3-Acetamidophenyl)boronic Acid

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292[8]
2-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101885[6]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (0.44)-K₂CO₃ (1.67)Toluene11048~90[9]

II. The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides or triflates and alkenes.[1] While traditionally employing aryl halides, variations using arylboronic acids as the aryl source have been developed, offering a halide-free alternative.[10]

Mechanistic Pathway

The Heck reaction cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base.

graph Heck_Reaction_Cycle { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L2" [label="Pd(0)L₂"]; "Ar-Pd(II)(X)L2" [label="Ar-Pd(II)(X)L₂"]; "Alkene_Complex" [label="[Ar-Pd(II)(alkene)L₂]⁺X⁻"]; "Alkyl-Pd(II)L2" [label="R-CH₂-CH(Ar)-Pd(II)(X)L₂"]; "Hydrido-Pd(II)L2" [label="H-Pd(II)(X)L₂"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [shape=ellipse]; "Alkene\nCoordination" [shape=ellipse]; "Migratory\nInsertion" [shape=ellipse]; "Beta-Hydride\nElimination" [shape=ellipse]; "Base\nRegeneration" [shape=ellipse];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Ar-X"]; "Oxidative\nAddition" -> "Ar-Pd(II)(X)L2"; "Ar-Pd(II)(X)L2" -> "Alkene_Complex" [label="Alkene"]; "Alkene_Complex" -> "Migratory\nInsertion"; "Migratory\nInsertion" -> "Alkyl-Pd(II)L2"; "Alkyl-Pd(II)L2" -> "Beta-Hydride\nElimination" [label="Substituted\nAlkene"]; "Beta-Hydride\nElimination" -> "Hydrido-Pd(II)L2"; "Hydrido-Pd(II)L2" -> "Pd(0)L2" [label="Base, -HB⁺X⁻"];

caption [label="Figure 2: Catalytic Cycle of the Heck Reaction.", shape=plaintext, fontsize=12, fontcolor="#5F6368"]; }

Figure 2: Catalytic Cycle of the Heck Reaction.

Application Note: Synthesis of Cinnamate Derivatives

Cinnamate derivatives are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The Heck reaction provides a direct route to these compounds.

Reaction Scheme:

3-Iodoacetanilide + Phenylacetylene -> N-(3-(Phenylethynyl)phenyl)acetamide

3-Bromoacetanilide + Aniline -> N-(3-Acetamidophenyl)-N-phenylamine

References

The Strategic Application of (3-Acetamidophenyl)boronic Acid in Modern Biaryl Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Biaryl Scaffolds and the Role of Substituted Boronic Acids

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The development of efficient and versatile methods for their synthesis is, therefore, a critical endeavor for researchers in drug discovery and development. Among the myriad of synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of reagents.[1][4][5]

At the heart of this transformation lies the organoboron reagent, typically a boronic acid. The choice of boronic acid is pivotal, as its substituents can significantly influence not only the reaction's efficiency but also the physicochemical and biological properties of the final biaryl product. (3-Acetamidophenyl)boronic acid, in particular, has garnered considerable attention as a versatile building block. Its acetamido group provides a valuable handle for further functionalization and can modulate the electronic properties of the phenyl ring, thereby influencing the kinetics and outcome of the coupling reaction. Furthermore, the presence of the acetamido moiety in the final biaryl product can be crucial for establishing key interactions with biological targets.[6][7][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-Acetamidophenyl)boronic acid in the synthesis of biaryl compounds. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, provide detailed and field-tested protocols, and offer insights into experimental design and troubleshooting.

Application Notes: Understanding the "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is more than just a mixture of reagents; it is a finely tuned interplay of catalyst, base, solvent, and substrates. Understanding the rationale behind each component is crucial for optimizing reaction conditions and achieving reproducible results.

The Role of the Acetamido Group

The acetamido group at the meta-position of the phenylboronic acid plays a multifaceted role. Electronically, it is a moderately deactivating group, which can influence the transmetalation step of the catalytic cycle. From a practical standpoint, it enhances the compound's stability and often improves its solubility in suitable solvent systems.[10][11] Crucially, the N-H and carbonyl moieties of the acetamido group can participate in hydrogen bonding, which can be a key determinant of the biological activity of the resulting biaryl compound.

Navigating the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[14]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)(Ar')L_n Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArX Ar-X ArX->OxAdd BoronicAcid (HO)₂B-Ar' BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_workflow Experimental Workflow A 1. Assemble Reaction - Add aryl bromide, boronic acid, and base to a flame-dried flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x). A->B C 3. Add Solvent and Catalyst - Add anhydrous solvent(s) followed by the palladium catalyst and ligand (if separate). B->C D 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. C->D E 5. Monitoring - Monitor the reaction progress by TLC or LC-MS. D->E F 6. Work-up - Cool, dilute with an organic solvent, and wash with aqueous solutions. E->F G 7. Purification - Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography). F->G

References

Application Notes and Protocols: C-C Bond Formation Using (3-Acetamidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its versatility in constructing carbon-carbon bonds.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3] This powerful transformation is widely employed in academic and industrial settings, particularly in the pharmaceutical and fine chemical sectors, due to its mild reaction conditions, tolerance of a wide array of functional groups, and the generation of non-toxic byproducts. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4]

(3-Acetamidophenyl)boronic acid is a particularly valuable building block in medicinal chemistry and materials science. The acetamido group can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties. Furthermore, the boronic acid moiety allows for its strategic incorporation into more complex molecular architectures via C-C bond formation. This document provides a comprehensive guide to the experimental procedure for utilizing (3-Acetamidophenyl)boronic acid in Suzuki-Miyaura coupling reactions, delving into the mechanistic underpinnings and offering practical, field-tested protocols.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki-Miyaura couplings. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (e.g., an aryl bromide) to a palladium(0) complex. This step forms a palladium(II) species.[5] The reactivity order for the halide is typically I > Br > OTf > Cl.[6]

  • Transmetalation: This is a crucial and often rate-determining step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium center.[7][8][9] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (3-Acetamidophenyl)boronic acid with an aryl bromide. Optimization may be required for different aryl halides or specific substrates.

Reagent/MaterialPurposeTypical SupplierNotes
(3-Acetamidophenyl)boronic acidNucleophilic PartnerSigma-Aldrich, TCIMay contain varying amounts of the anhydride.[11]
Aryl BromideElectrophilic PartnerVariousEnsure high purity.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))CatalystStrem, Sigma-AldrichChoice of catalyst and ligand is crucial for reaction success.[2]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic AcidVariousThe choice of base can significantly impact yield and selectivity.[10]
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)Reaction MediumVariousA mixture of an organic solvent and water is commonly used.[1]
Inert Gas (Argon or Nitrogen)Prevents Catalyst OxidationAirgas, etc.Essential for maintaining a catalytically active Pd(0) species.
Anhydrous Sodium Sulfate or Magnesium SulfateDrying AgentVariousFor the workup procedure.
Celite®Filtration AidVariousUsed to filter out the palladium catalyst.
Silica GelStationary Phase for ChromatographyVariousFor purification of the final product.
  • (3-Acetamidophenyl)boronic acid: Causes skin and serious eye irritation.[11][12]

  • Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.

  • Organic Solvents: Many are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent.

  • Bases: Can be corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[11]

  • Flask Preparation: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (3-Acetamidophenyl)boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, (3-Acetamidophenyl)boronic acid, Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D Add Degassed Solvents C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Filter through Celite G->H I Aqueous Workup (Extraction with Organic Solvent) H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, rinsing the flask and the Celite® pad with an appropriate solvent (e.g., ethyl acetate).[13][14]

  • Extraction: Transfer the filtrate to a separatory funnel. If a biphasic mixture was used, separate the layers. If a single solvent system was used, add water and an immiscible organic solvent (e.g., ethyl acetate) to perform an extraction. Extract the aqueous layer two more times with the organic solvent.[13]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[13][14]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents- Use a fresh batch of catalyst or a different palladium precatalyst/ligand combination.[15]- Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).[10]- Increase the reaction temperature.- Ensure reagents are pure and solvents are properly degassed.
Protodeborylation - Presence of excess water or acid- Prolonged reaction times at high temperatures- Use anhydrous solvents if possible, or minimize the amount of water.- Consider using boronic esters (e.g., pinacol esters) which are more stable.[1]- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of an oxidant- Certain palladium catalysts can promote this side reaction.[16][17]- Ensure the reaction is run under a strict inert atmosphere.- Screen different palladium catalysts and ligands.
Difficult Purification - Contamination with residual catalyst or ligands- Similar polarity of product and byproducts- Thoroughly filter through Celite® post-reaction.- Consider an aqueous wash with ammonium chloride to remove some impurities.- Optimize the column chromatography conditions (e.g., different solvent system).

Conclusion

The Suzuki-Miyaura cross-coupling reaction using (3-Acetamidophenyl)boronic acid is a robust and highly effective method for the synthesis of complex biaryl structures. A foundational understanding of the reaction mechanism, careful attention to experimental setup, and a systematic approach to optimization and troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this valuable transformation in their synthetic endeavors.

References

(3-Acetamidophenyl)boronic Acid Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Boronic Acid Moiety in Medicinal Chemistry

Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in modern drug discovery.[1] Their unique electronic properties, particularly the ability of the boron atom to exist in both a neutral trigonal planar (sp²) and an anionic tetrahedral (sp³) state, confer upon them a remarkable capacity for reversible covalent interactions with biological nucleophiles.[2] This ability to form transient, yet stable, bonds with serine, threonine, or lysine residues in the active sites of enzymes has positioned boronic acid-containing molecules as a powerful class of inhibitors.[2]

The landmark approval of the proteasome inhibitor bortezomib (Velcade®) for the treatment of multiple myeloma heralded a new era for boron-based pharmaceuticals, demystifying earlier concerns about potential toxicity and showcasing the therapeutic potential of this versatile functional group.[1][3] Following this success, other boronic acid-containing drugs, such as the proteasome inhibitor ixazomib (Ninlaro®) and the β-lactamase inhibitor vaborbactam, have further solidified the importance of this chemical class in the pharmacopeia.[1][3]

This guide focuses on a specific, yet highly versatile, building block in the medicinal chemist's arsenal: (3-acetamidophenyl)boronic acid . The strategic placement of the acetamido group at the meta-position of the phenylboronic acid scaffold offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This document will provide an in-depth exploration of the applications of (3-acetamidophenyl)boronic acid derivatives in drug discovery, with a particular focus on their use in the development of enzyme inhibitors. We will delve into the underlying principles of their mechanism of action, provide detailed protocols for their synthesis and biological evaluation, and present a case study on their application in the development of potent and selective inhibitors of 17,20-lyase (CYP17A1), a critical target in the treatment of prostate cancer.

Core Concepts: Mechanism of Action and Rationale for Use

The primary mechanism by which boronic acid derivatives exert their biological effects is through the formation of a reversible covalent bond with nucleophilic residues, most commonly serine, in the active site of target enzymes.[2] The boron atom in its sp² hybridized state acts as a Lewis acid, readily accepting a pair of electrons from the hydroxyl group of a serine residue to form a tetrahedral boronate intermediate. This intermediate is a transition-state analogue, mimicking the geometry of the natural substrate during catalysis and thereby potently inhibiting the enzyme's function.[2]

The acetamido group in the 3-position of the phenyl ring plays a crucial role in modulating the reactivity and binding affinity of the boronic acid. It can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, thereby increasing the overall binding affinity and selectivity of the inhibitor. Furthermore, the electronic nature of the acetamido group can influence the Lewis acidity of the boron atom, fine-tuning its reactivity towards the target nucleophile.

The versatility of (3-acetamidophenyl)boronic acid as a building block is further enhanced by its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This powerful reaction allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.[2][4]

Application Focus: Inhibition of 17,20-Lyase (CYP17A1) for Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens.[5] An important strategy in the treatment of advanced prostate cancer is to block the production of these hormones. The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) is a key player in the androgen biosynthesis pathway and a prime target for therapeutic intervention.[5]

Researchers at Takeda Pharmaceutical Company have successfully developed a series of potent and selective 17,20-lyase inhibitors based on a biphenylylmethylimidazole scaffold.[6] In their structure-activity relationship (SAR) studies, they discovered that incorporating an acetamide group at the meta-position of the distal phenyl ring led to a significant increase in inhibitory potency and selectivity over other cytochrome P450 enzymes, such as CYP3A4.[6] This highlights the strategic importance of the (3-acetamidophenyl) moiety in the design of these targeted therapies.

The following sections will provide detailed protocols for the synthesis and evaluation of a representative 17,20-lyase inhibitor derived from (3-acetamidophenyl)boronic acid, based on the work of Kaku and colleagues.[6]

Experimental Protocols

Part 1: Synthesis of a Biphenylylmethylimidazole-based 17,20-Lyase Inhibitor

This protocol describes the synthesis of a potent 17,20-lyase inhibitor using a Suzuki-Miyaura cross-coupling reaction between (3-acetamidophenyl)boronic acid and a suitable brominated precursor.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Starting Materials: (3-Acetamidophenyl)boronic acid Brominated Imidazole Precursor suzuki Suzuki-Miyaura Coupling - Pd(PPh3)4 catalyst - Na2CO3 base - Toluene/Ethanol/Water solvent start->suzuki workup Aqueous Workup - Extraction with Ethyl Acetate - Brine wash suzuki->workup purification Purification - Silica gel column chromatography workup->purification characterization Characterization - 1H NMR - Mass Spectrometry purification->characterization product Final Product: Biphenylylmethylimidazole Derivative characterization->product

Caption: Synthetic workflow for the biphenylylmethylimidazole inhibitor.

Materials and Reagents:

  • (3-Acetamidophenyl)boronic acid

  • 4-(4-bromobenzyl)-1H-imidazole (or a similar brominated precursor)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the brominated imidazole precursor (1.0 eq) and (3-acetamidophenyl)boronic acid (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the pure biphenylylmethylimidazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

Part 2: In Vitro Evaluation of 17,20-Lyase (CYP17A1) Inhibition

This protocol describes a cell-free enzyme inhibition assay to determine the potency of the synthesized compound against human CYP17A1.

Diagram of the Inhibition Assay Workflow:

G cluster_assay Enzyme Inhibition Assay Workflow reagents Reagents: - Recombinant human CYP17A1 - NADPH-cytochrome P450 reductase - [3H]-17-hydroxyprogesterone (substrate) - Test inhibitor incubation Incubation - Pre-incubate enzyme and inhibitor - Add substrate to initiate reaction - Incubate at 37°C reagents->incubation extraction Steroid Extraction - Quench reaction - Extract with organic solvent (e.g., dichloromethane) incubation->extraction analysis Analysis - Separate steroids by TLC or HPLC - Quantify radiolabeled product by scintillation counting extraction->analysis calculation IC50 Calculation - Plot % inhibition vs. inhibitor concentration - Determine the concentration for 50% inhibition analysis->calculation

Caption: Workflow for the CYP17A1 inhibition assay.

Materials and Reagents:

  • Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase (commercially available)

  • [³H]-17-hydroxyprogesterone (radiolabeled substrate)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Test inhibitor (synthesized compound) dissolved in DMSO

  • Dichloromethane (or other suitable organic solvent) for extraction

  • TLC plates or HPLC system for steroid separation

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP17A1, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-17-hydroxyprogesterone to the mixture.

  • Incubation: Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., a strong acid or base). Extract the steroids from the aqueous mixture with an organic solvent like dichloromethane.

  • Analysis: Separate the substrate and the product (androstenedione) using TLC or HPLC.

  • Quantification: Quantify the amount of radiolabeled product formed by liquid scintillation counting.

  • IC₅₀ Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Data Presentation:

The results of the enzyme inhibition assay can be summarized in a table for easy comparison.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity vs. CYP3A4
(-)-Acetamide Derivative Human 17,20-lyase26[6]>300-fold[6]
Abiraterone (Control)Human 17,20-lyase~10~100-fold

Trustworthiness and Self-Validation

The protocols described above are based on established and widely used methodologies in medicinal chemistry and pharmacology. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its reliability and broad applicability.[2] The enzyme inhibition assay protocol utilizes a common and robust method for determining the potency of enzyme inhibitors.

To ensure the validity of the experimental results, it is crucial to include appropriate controls in each experiment. For the synthesis, this includes running the reaction without the palladium catalyst to confirm its necessity. For the biological assay, a known inhibitor of CYP17A1, such as abiraterone, should be included as a positive control to validate the assay's performance. Furthermore, performing the assay in triplicate and calculating the standard deviation will ensure the reproducibility of the results.

Conclusion and Future Perspectives

(3-Acetamidophenyl)boronic acid is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the favorable physicochemical properties imparted by the 3-acetamido group, makes it an attractive starting point for the development of novel therapeutics. The case study of 17,20-lyase inhibitors demonstrates the potential of this scaffold in the design of potent and selective enzyme inhibitors for the treatment of diseases such as prostate cancer.

Future research in this area could focus on exploring the use of (3-acetamidophenyl)boronic acid derivatives against other therapeutic targets, such as kinases and proteases, where the boronic acid moiety can form key interactions with the enzyme active site. Further optimization of the pharmacokinetic properties of these derivatives will also be crucial for their successful translation into clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Acetamidophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with products synthesized from (3-Acetamidophenyl)boronic acid. This resource is designed to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As your partner in science, we aim to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

The unique structure of (3-Acetamidophenyl)boronic acid—possessing a moderately polar acetamido group and an acidic boronic acid moiety—presents specific challenges and opportunities in purification, particularly after its common use in Suzuki-Miyaura cross-coupling reactions[1][2]. This guide provides a structured approach to tackling these purification hurdles head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of reaction mixtures containing derivatives of (3-Acetamidophenyl)boronic acid.

Q1: My TLC plate shows that my desired product and the starting (3-Acetamidophenyl)boronic acid have very similar Rf values. How can I separate them?

A1: This is a frequent issue due to the polar nature of both the starting material and potentially your product.

  • Causality: The high polarity of the boronic acid group (-B(OH)₂) and the acetamido group (-NHCOCH₃) leads to strong interactions with silica gel, causing low Rf values and potential overlap with polar products. Simple solvent systems like hexane/ethyl acetate may not provide sufficient resolution[3].

  • Immediate Solution: Acid-Base Extraction. The most effective initial step is to exploit the acidic nature of the boronic acid. By washing your crude organic solution with a basic aqueous solution (e.g., 1M NaOH or KOH), you can deprotonate the boronic acid to form a water-soluble boronate salt [R-B(OH)₃]⁻. This salt will partition into the aqueous layer, effectively removing the unreacted starting material from your desired product in the organic layer[3][4]. This is a simple and highly efficient alternative to chromatography for this specific problem[5].

  • Chromatographic Solution: If extraction is insufficient or your product is base-sensitive, modifying your chromatography conditions is necessary.

    • Solvent System Modification: Add a polar, protic solvent like methanol to your eluent (e.g., Dichloromethane/Methanol, 10:1) to improve the elution of polar compounds[3]. You can also add a small amount of acetic acid (~0.5-1%) to the eluent system. This can help to suppress the ionization of the acidic boronic acid on the silica surface, reducing tailing and potentially improving separation.

    • Change of Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina can sometimes offer different selectivity for polar and acidic compounds[6].

Q2: After an initial workup, my NMR spectrum shows my product is pure, but I have a persistent grey/black color, suggesting palladium catalyst contamination. How do I remove it?

A2: Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially in drug development.

  • Causality: Palladium catalysts can exist in various oxidation states and may form colloidal nanoparticles that are difficult to remove by simple filtration or aqueous washes.

  • Solutions:

    • Filtration through Celite®: After the reaction is complete, dilute the mixture with your workup solvent (e.g., ethyl acetate) and pass it through a short plug of Celite®. This can physically trap a significant portion of the insoluble palladium species.

    • Aqueous Washes: While a simple water wash is often insufficient, washing with a dilute aqueous solution of a chelating agent can be effective. A wash with a 1-5% aqueous solution of sodium sulfide or thiourea can precipitate palladium as insoluble sulfides, which can then be filtered off. Caution: These reagents are toxic and have a strong odor; handle them in a fume hood.

    • Scavenger Resins: For a more robust and cleaner solution, use a scavenger resin. Resins functionalized with thiols or thioureas are commercially available and are highly effective at binding and removing residual palladium. Simply stir the crude product solution with the resin for a few hours, then filter the resin off.

Q3: My column chromatography shows severe streaking or tailing of my product. What is causing this and how can I fix it?

A3: Streaking is typically caused by strong, non-ideal interactions between your compound and the stationary phase, a common problem with boronic acids on silica gel[6].

  • Causality: The acidic protons on the boronic acid and the Lewis acidic boron atom can interact strongly with the silanol groups (Si-OH) on the surface of silica gel. This leads to slow, uneven elution, resulting in streaking.

  • Solutions:

    • Eluent Modification: As mentioned in Q1, adding a competitive binding agent to your eluent can resolve this. A small amount of acetic acid or triethylamine (if your compound is basic) can saturate the active sites on the silica, allowing your compound to elute more cleanly. For boronic acids, acetic acid is generally preferred.

    • Stationary Phase Deactivation: Pre-treating the silica gel can help. You can prepare a slurry of silica in your eluent and add a small amount of a modifier like triethylamine, then evaporate the solvent before packing the column.

    • Alternative Chromatography: Consider reverse-phase (C18) chromatography if your compound has sufficient organic character. This technique separates compounds based on hydrophobicity and avoids the issues associated with acidic silanol groups[7].

Q4: My product is an oil and I cannot get it to crystallize. What are my purification options?

A4: When crystallization fails, chromatography is the primary alternative[7].

  • Causality: The presence of minor impurities, conformational flexibility, or the inherent physical properties of a molecule can inhibit the formation of a crystal lattice.

  • Primary Solution: Flash Column Chromatography. This is the most direct method for purifying oils. Refer to the troubleshooting points in Q3 to optimize your separation and avoid streaking.

  • Alternative Strategies:

    • Salt Formation: If your product possesses an acidic or basic handle, you can attempt to form a salt. For example, an acidic product can be treated with a base like sodium hydroxide or a basic amine to form a salt that might be crystalline.

    • Derivatization: In some cases, you can temporarily protect a functional group to create a derivative that is more easily purified. For example, if you have a free boronic acid product that is oily, you could convert it to its pinacol ester. These esters are often more crystalline and less polar, making them easier to purify by chromatography on silica gel[8]. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose purification workflow for a Suzuki reaction product using (3-Acetamidophenyl)boronic acid?

A1: A multi-step workflow is most effective. The logical progression is designed to remove distinct classes of impurities at each stage.

G A Crude Reaction Mixture (Product, Boronic Acid, Pd, Ligand) B Step 1: Quench & Dilute (e.g., with water & Ethyl Acetate) A->B C Step 2: Acid-Base Extraction (Wash with 1M NaOH (aq)) B->C D Organic Layer (Product, Neutral Impurities) C->D Contains Product E Aqueous Layer (Boronate Salt, Base) C->E Removes Boronic Acid F Step 3: Wash & Dry (Wash with Brine, Dry over Na2SO4) D->F G Step 4: Concentrate (Rotary Evaporation) F->G H Crude Product G->H I Step 5: Final Purification H->I J Flash Column Chromatography (To remove non-acidic impurities) I->J For Oils or Close Impurities K Recrystallization (If product is solid) I->K For Solids

Caption: General purification workflow for Suzuki reaction products.

This workflow efficiently removes the bulk of the unreacted boronic acid and inorganic base first, simplifying the final chromatographic or recrystallization step.

Q2: How can I specifically target boronic acid-related impurities beyond the starting material, such as boroxines (anhydrides)?

A2: Boroxines, the cyclic anhydrides of boronic acids, are common impurities that form from dehydration[2]. They are in equilibrium with the boronic acid form in the presence of water.

  • Hydrolysis and Extraction: The same acid-base extraction that removes the boronic acid will also remove boroxines. The basic aqueous conditions will hydrolyze the boroxine back to the boronic acid monomer, which is then deprotonated and extracted as the boronate salt.

  • Scavenger Resins: For non-aqueous conditions or very sensitive products, scavenger resins functionalized with diol groups are highly effective. These resins selectively form stable five-membered cyclic adducts with boronic acids and their anhydrides, removing them from solution[7]. The purified product is then recovered by simple filtration.

Q3: Are there any "protecting group" strategies for the boronic acid that can simplify purification?

A3: Yes. Masking the boronic acid can significantly alter its properties, making purification easier.

  • Pinacol Esters: Converting the boronic acid to its pinacol boronate ester is a very common strategy. These esters are generally more stable, less polar, and behave much better during silica gel chromatography than free boronic acids[9]. The pinacol ester of (3-Acetamidophenyl)boronic acid is commercially available or can be easily synthesized[8].

  • Diethanolamine Adducts: Boronic acids react readily with diethanolamine to form stable, crystalline adducts. This can be used as a purification method itself; the adduct often precipitates from the reaction mixture and can be isolated by filtration[10]. These adducts can often be used directly in subsequent Suzuki coupling reactions.

Data Presentation & Key Protocols

Table 1: Recommended Eluent Systems for Flash Column Chromatography
Polarity of Target CompoundRecommended Starting Eluent SystemModifier (if streaking occurs)
Low to Medium PolarityHexane / Ethyl Acetate (Gradient from 100:0 to 50:50)0.5% Acetic Acid
Medium to High PolarityDichloromethane / Methanol (Gradient from 100:0 to 90:10)0.5% Acetic Acid
Very High PolarityEthyl Acetate / Methanol (Gradient from 100:0 to 80:20)1% Acetic Acid
Protocol 1: Acid-Base Extraction for Boronic Acid Removal

This protocol assumes your desired product is stable to aqueous base and is neutral or weakly acidic.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, 10 volumes).

  • Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. This layer contains the deprotonated (3-Acetamidophenyl)boronic acid.

  • Repeat: Repeat the wash with 1M NaOH (steps 3-5) one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the starting boronic acid.

G cluster_0 Extraction Workflow A 1. Dilute Crude Rxn Mixture in Organic Solvent (EtOAc) B 2. Add 1M NaOH(aq) to Separatory Funnel A->B C 3. Shake & Vent. Allow Layers to Separate B->C D 4. Drain Aqueous Layer (Contains Boronate Impurity) C->D E 5. Collect Organic Layer (Contains Purified Product) D->E

Caption: Acid-Base extraction workflow for boronic acid removal.

Protocol 2: General Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude solid product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your bulk crude product until it is fully dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal from your initial test.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

References

Technical Support Center: Catalyst Selection for (3-Acetamidophenyl)boronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (3-Acetamidophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot challenging couplings, and understand the nuanced interplay of catalysts, reagents, and reaction conditions. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design.

(3-Acetamidophenyl)boronic acid is a valuable building block, but its electron-rich nature, conferred by the acetamido group, presents specific challenges that require careful consideration of the catalyst system. This guide provides a structured approach to catalyst selection and reaction optimization in a practical question-and-answer format.

Section 1: Foundational Knowledge & Catalyst Selection

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling, and how does it inform my choice of catalyst?

A1: The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species (like our boronic acid) and an organohalide or triflate.[1] The generally accepted catalytic cycle consists of three key steps.[2][3] Understanding this cycle is paramount to rational catalyst selection.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like aryl chlorides or electron-rich substrates.[2][4]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and expelled from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

Your catalyst choice—specifically the ligand on the palladium center—directly influences the rates of oxidative addition and reductive elimination. For a potentially challenging substrate like (3-Acetamidophenyl)boronic acid, the ligand must be carefully chosen to accelerate these steps and outcompete side reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Trans Transmetalation Pd0->Trans PdII_B R¹-Pd(II)L₂-R² OxAdd Oxidative Addition OxAdd->Pd0 PdII_A->OxAdd PdII_A->PdII_B Trans->PdII_A PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim RedElim->PdII_A Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q2: (3-Acetamidophenyl)boronic acid is electron-rich. How does this affect catalyst and ligand selection?

A2: The acetamido group is electron-donating, which increases the electron density on the phenyl ring of the boronic acid. This property primarily affects the transmetalation step, but the main challenge often arises from the electronic nature of the coupling partner (the aryl halide).

  • If coupling with an electron-poor aryl halide (e.g., 4-bromonitrobenzene): The reaction is generally favorable. The electron-withdrawing group on the halide partner accelerates the oxidative addition step, compensating for any potential sluggishness. Standard catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may suffice.

  • If coupling with an electron-rich or sterically hindered aryl halide (e.g., 4-bromoanisole or 2-bromotoluene): This is a challenging coupling. Both partners are electron-rich, making the oxidative addition slow. To overcome this, you need a highly active catalyst system. This is achieved by using ligands that are both electron-rich and bulky .[2]

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center, which promotes its insertion into the C-X bond.[2][8]

    • Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups, or biarylphosphine scaffolds) promote the reductive elimination step and help stabilize the active monoligated Pd(0) species.[2][8]

Table 1: Recommended Catalyst Systems for (3-Acetamidophenyl)boronic acid

Aryl Halide Partner Reactivity Recommended Ligand Class Example Ligands Palladium Precursor
Aryl Iodide / Bromide (Electron-poor) High Triarylphosphines PPh₃, P(p-tol)₃ Pd(PPh₃)₄, Pd(OAc)₂
Aryl Bromide (Electron-rich/neutral) Moderate Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, XPhos, RuPhos Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts
Aryl Chloride (Activated) Moderate Bulky, Electron-Rich Phosphines cataCXium® A, P(t-Bu)₃ Pd₂(dba)₃, Pd(OAc)₂
Aryl Chloride (Unactivated) Low Highly Active Dialkylbiarylphosphines / NHCs XPhos, SPhos, IPr Pd₂(dba)₃, Buchwald Precatalysts, PEPPSI™ Catalysts

| Aryl Triflates | High | Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | Pd(OAc)₂, Pd₂(dba)₃ |

Section 2: Troubleshooting Guide

This section addresses the most common failures and side reactions encountered when working with (3-Acetamidophenyl)boronic acid.

Troubleshooting_Flowchart start Reaction Failed (Low/No Product) check_sm Starting Materials (SM) Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_products Major Side Products Observed? sm_consumed->side_products protodeboronation Protodeboronation Product (Acetaminophen) Seen? side_products->protodeboronation Yes other_issues Other Decomposition (Purification Issue) side_products->other_issues No homocoupling Homocoupling of Boronic Acid or Aryl Halide? protodeboronation->homocoupling No sol_protodeboronation Use Milder Base (K₃PO₄, CsF) Use Boronic Ester (Bpin) Anhydrous Conditions Increase Catalyst Activity protodeboronation->sol_protodeboronation Yes sol_homocoupling Thoroughly Degas Solvents Ensure Inert Atmosphere (N₂/Ar) Use Pd(0) Source Directly homocoupling->sol_homocoupling Yes homocoupling->other_issues No check_catalyst Is Catalyst System Active? (Precatalyst + Ligand) sm_not_consumed->check_catalyst check_conditions Are Conditions Forcing Enough? (Temp, Base, Conc.) check_catalyst->check_conditions sol_catalyst Use Fresh/High-Purity Catalyst Switch to Air-Stable Precatalyst Ensure Proper Ligand:Pd Ratio check_catalyst->sol_catalyst Inactive sol_conditions Increase Temperature Use Stronger Base (K₃PO₄, Cs₂CO₃) Screen Different Solvents check_conditions->sol_conditions Too Mild

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Q3: My reaction has stalled, and I see mostly unreacted starting materials. What should I do?

A3: This classic problem points to an issue with reaction initiation, most likely related to the catalyst activity or reaction conditions.

  • Check Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ, a process that can sometimes be inefficient.[9] Furthermore, phosphine ligands can be sensitive to air.

    • Solution: Use a fresh batch of palladium precursor and ligand. Better yet, switch to a modern, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which generates the active Pd(0) species reliably.[8]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote side reactions like homocoupling.[9]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[10][11]

  • Re-evaluate Reaction Conditions: If coupling an unactivated aryl chloride or an electron-rich bromide, the conditions may not be "forcing" enough.

    • Solution: Increase the reaction temperature (e.g., from 80 °C to 110 °C). Switch to a stronger base, like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation.[10]

Q4: My main byproduct is acetaminophen. What is happening and how can I stop it?

A4: You are observing protodeboronation , a common and problematic side reaction where the C-B bond is cleaved by a proton source (usually water) and replaced with a C-H bond.[12] For (3-Acetamidophenyl)boronic acid, this results in the formation of 3-acetamidophenol (acetaminophen). Electron-rich boronic acids are particularly susceptible to this side reaction.[10][13]

  • Strategies to Minimize Protodeboronation:

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[10][12] These act as a "slow release" form of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[14]

    • Optimize the Base: Strong bases, especially hydroxides (NaOH, KOH) in aqueous media, can accelerate protodeboronation.[10] Switch to a milder base like K₂CO₃ or use non-aqueous conditions with bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[10][13]

    • Use Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can significantly suppress this side reaction.[9][10]

    • Increase the Rate of Coupling: The faster your desired reaction proceeds, the less time the boronic acid has to decompose. Using a more active catalyst system (e.g., one with an electron-rich, bulky biarylphosphine ligand) can outcompete the protodeboronation pathway.[10]

Q5: I'm getting a significant amount of biaryl product from the self-coupling of my boronic acid. What causes this homocoupling?

A5: Homocoupling is the dimerization of two boronic acid molecules. It is typically promoted by two main factors:

  • Presence of Oxygen: As mentioned, oxygen can interfere with the catalytic cycle. One pathway involves the reaction of O₂ with a Pd(0) species, leading to intermediates that facilitate homocoupling.[9][15]

    • Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective preventative measure.[11]

  • Reduction of Pd(II) Precatalysts: When using a Pd(II) source, two molecules of the boronic acid can act as a reductant to generate the active Pd(0) catalyst, producing one molecule of homocoupled product in the process.[8][11]

    • Solution: While often a minor pathway, if it is particularly problematic, consider starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this initial reduction step.

Section 3: Frequently Asked Questions (FAQs)

Q6: Which base and solvent combination is a good starting point for screening?

A6: A robust starting point for many Suzuki couplings, including those with your substrate, is potassium phosphate (K₃PO₄) as the base in a solvent system of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) .[7][10] K₃PO₄ is a strong enough base to promote transmetalation for many substrates without being overly harsh. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[8] If protodeboronation is a concern, consider starting with anhydrous conditions using K₃PO₄ in a solvent like dioxane or toluene.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

Base Strength Common Solvents Notes
K₂CO₃, Na₂CO₃ Moderate Dioxane/H₂O, Toluene/H₂O, DMF Good general-purpose bases, often used in aqueous systems.[5]
K₃PO₄ Strong Dioxane, Toluene, THF (often anhydrous) Very effective for difficult couplings, including those with aryl chlorides.[10]
Cs₂CO₃ Strong Dioxane/H₂O, Toluene Highly effective but more expensive. Can be advantageous in difficult cases.[5]
CsF, KF Mild/Moderate Dioxane, Toluene (anhydrous) Useful for substrates with base-sensitive functional groups.[6]

| KOtBu, NaOtBu | Very Strong | THF, Dioxane (anhydrous) | Can be used for very unreactive substrates but may cause side reactions. |

Q7: How stable is (3-Acetamidophenyl)boronic acid, and how should I store it?

A7: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides upon storage. While this doesn't always inhibit reactivity (boroxines are often competent in the coupling), it changes the molecular weight and can make accurate weighing difficult. Some boronic acids are also susceptible to slow protodeboronation upon prolonged exposure to moisture.[16] Best Practice: Store the boronic acid in a desiccator, under an inert atmosphere if possible, and in a refrigerator or freezer to minimize degradation. Always use a fresh bottle or verify the purity of older reagents if you encounter issues.

Q8: What is the best way to purify my final product?

A8: Purification strategy depends on the properties of your product and the impurities present.

  • Column Chromatography: This is the most common method.[17] A silica gel column using a gradient of ethyl acetate in hexanes is a typical starting point. The acetamido group in your product will make it moderately polar.

  • Recrystallization: If your product is a solid and you have a high-purity crude material, recrystallization can be an excellent and scalable purification method.

  • Acid/Base Wash: If you have basic impurities (like leftover phosphine ligands) or acidic impurities (boric acid byproducts), an aqueous acid/base wash during the reaction workup can simplify the final purification.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and should be optimized for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-Acetamidophenyl)boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane, to a concentration of 0.1–0.2 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[10]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Stability and Handling of (3-Acetamidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of (3-Acetamidophenyl)boronic acid Stability

(3-Acetamidophenyl)boronic acid is a versatile reagent, pivotal in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, its utility is intrinsically linked to its stability, a factor that can be significantly influenced by the reaction conditions, most notably the presence of bases. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the stability of (3-Acetamidophenyl)boronic acid, troubleshooting strategies for common experimental challenges, and detailed protocols for stability assessment.

The core of this guide is built upon the foundational principle that understanding the "why" behind experimental observations is paramount to achieving reproducible and successful outcomes. We will delve into the mechanistic underpinnings of boronic acid degradation, empowering you to make informed decisions in your experimental design.

Core Concepts: The Equilibrium and Degradation Pathways of (3-Acetamidophenyl)boronic acid

The stability of (3-Acetamidophenyl)boronic acid in solution is governed by a pH-dependent equilibrium between the neutral, trigonal planar boronic acid form and the anionic, tetrahedral boronate species.[2] This equilibrium is central to its reactivity and stability.

G BoronicAcid R-B(OH)₂ (Trigonal Planar, Less Reactive) BoronateAnion [R-B(OH)₃]⁻ (Tetrahedral, More Reactive) BoronicAcid->BoronateAnion + Base BoronateAnion->BoronicAcid + H⁺ Base Base (e.g., OH⁻) H2O H₂O

At neutral or acidic pH, the trigonal planar form predominates and is generally more stable. As the pH increases with the addition of a base, the equilibrium shifts towards the tetrahedral boronate anion, which is more susceptible to degradation.[3]

The primary degradation pathways for (3-Acetamidophenyl)boronic acid are:

  • Protodeboronation: This is the most common degradation pathway in the presence of a base.[3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of acetanilide. This side reaction is often a significant contributor to low yields in cross-coupling reactions.[4][5] The rate of protodeboronation is highly dependent on the pH, with higher pH values generally leading to faster degradation.[3]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, particularly in the presence of air or other oxidizing agents.[2] This pathway results in the formation of 3-acetamidophenol.

  • Boroxine Formation: Under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine. While this is a reversible process upon addition of water, it can complicate reaction stoichiometry and reproducibility.[1]

G BoronicAcid BoronicAcid Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + Base, H₂O Oxidation Oxidation BoronicAcid->Oxidation + [O] Boroxine Boroxine BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with (3-Acetamidophenyl)boronic acid, particularly in the context of base-mediated reactions.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. Could it be due to the instability of the (3-Acetamidophenyl)boronic acid?

A1: Yes, the instability of the boronic acid is a very common reason for low yields in Suzuki-Miyaura coupling reactions. The basic conditions required for the reaction can promote protodeboronation, which consumes your starting material.[4][5]

Troubleshooting Steps:

  • Assess Reagent Purity: Ensure your (3-Acetamidophenyl)boronic acid is of high purity and has been stored correctly (see Q5).

  • Optimize the Base: The choice of base is critical. Stronger bases like sodium hydroxide in aqueous solutions can accelerate protodeboronation.[4] Consider switching to a milder base.

  • Consider Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[4]

  • Use a More Stable Derivative: If instability persists, consider converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt. These are generally more robust and can release the active boronic acid in situ.[6]

Q2: What is the effect of the acetamido group on the stability of the phenylboronic acid?

A2: The acetamido group at the meta position is considered to be a weakly electron-withdrawing group through induction and a weak electron-donating group through resonance. The overall electronic effect will influence the pKa of the boronic acid and its susceptibility to protodeboronation. Generally, electron-withdrawing groups increase the Lewis acidity of the boron atom, lowering the pKa and potentially increasing the rate of protodeboronation under certain conditions.[2] Conversely, electron-donating groups can decrease the rate of protodeboronation.[7][8]

Comparative Stability of Substituted Phenylboronic Acids (Qualitative)

Substituent (meta-position)Electronic EffectExpected Relative Stability to Protodeboronation
-OCH₃Strong Electron-DonatingHigher
-CH₃Weak Electron-DonatingHigher
-NHCOCH₃ Weakly Withdrawing/Donating Moderate
-ClElectron-WithdrawingLower
-NO₂Strong Electron-WithdrawingLower

This table provides a qualitative comparison based on general principles of substituent effects. Actual stability can be influenced by multiple factors.

Q3: Which base is best to use to minimize degradation of (3-Acetamidophenyl)boronic acid in a Suzuki-Miyaura coupling?

A3: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, to minimize protodeboronation, a general guideline is to use the mildest base that effectively promotes the desired reaction.

Base Selection Guide

BaseStrengthCommon Usage and Considerations
Potassium Carbonate (K₂CO₃)ModerateA good starting point for many Suzuki couplings. Often used in aqueous/organic solvent mixtures.
Potassium Phosphate (K₃PO₄)StrongOften very effective but can increase the rate of protodeboronation.
Cesium Carbonate (Cs₂CO₃)StrongFrequently used and can be very effective, but also a strong base.
Potassium Fluoride (KF)MildCan be a good choice to suppress protodeboronation, particularly under anhydrous conditions.[4]
Organic Bases (e.g., Et₃N)MildCan be used in some cases, but often less effective at promoting the catalytic cycle.

Q4: How can I monitor the stability of my (3-Acetamidophenyl)boronic acid in a basic solution?

A4: You can monitor the stability of your boronic acid over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow you to quantify the disappearance of the starting material and the appearance of degradation products. Detailed protocols are provided in the next section.

Q5: What are the recommended storage and handling conditions for (3-Acetamidophenyl)boronic acid?

A5: Proper storage and handling are crucial to maintain the integrity of your boronic acid.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.

  • Handling: Handle in a well-ventilated area. Avoid prolonged exposure to atmospheric moisture. For sensitive applications, handling in a glovebox is recommended.

Experimental Protocols for Stability Assessment

These protocols provide a framework for quantitatively assessing the stability of (3-Acetamidophenyl)boronic acid under your specific experimental conditions.

Protocol 1: Stability Monitoring by HPLC

Objective: To quantify the degradation of (3-Acetamidophenyl)boronic acid in a basic solution over time.

Materials:

  • (3-Acetamidophenyl)boronic acid

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC-grade acid (e.g., formic acid or trifluoroacetic acid)

  • The base you intend to use in your reaction (e.g., K₂CO₃)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of (3-Acetamidophenyl)boronic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare the Basic Solution: Prepare a solution of your chosen base in the desired solvent system at the concentration you plan to use in your reaction.

  • Initiate the Stability Study: In a reaction vial, mix a known volume of the boronic acid stock solution with the basic solution to achieve the final desired concentrations. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a solution that will neutralize the base and stop the degradation (e.g., a mobile phase containing a small amount of acid).

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable C18 column and a gradient elution method with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile. Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).[9][10][11][12]

  • Data Analysis: Integrate the peak area of the (3-Acetamidophenyl)boronic acid at each time point. Plot the percentage of remaining boronic acid versus time to determine the degradation rate.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution of Boronic Acid Mixing Mix Solutions & Start Timer Stock->Mixing BaseSol Prepare Basic Solution BaseSol->Mixing Sampling Take Aliquots at Time Points Mixing->Sampling Quenching Quench with Acidic Solution Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Plot % Remaining vs. Time HPLC->Data

Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy

Objective: To observe the degradation of (3-Acetamidophenyl)boronic acid and identify degradation products in a basic solution using NMR.

Materials:

  • (3-Acetamidophenyl)boronic acid

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Base (e.g., NaOD in D₂O)

  • NMR tubes

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve a known amount of (3-Acetamidophenyl)boronic acid in a deuterated solvent in an NMR tube. If desired, add a known amount of an internal standard.[13][14][15]

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting material to serve as the t=0 reference.

  • Initiate the Reaction: Add a known amount of the base to the NMR tube, cap it, and mix thoroughly.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of characteristic peaks of (3-Acetamidophenyl)boronic acid and the appearance of new peaks corresponding to degradation products (e.g., acetanilide). The relative integrals can be used to determine the extent of degradation over time.

Conclusion: A Proactive Approach to Boronic Acid Stability

The stability of (3-Acetamidophenyl)boronic acid is a critical parameter that can significantly impact the success of synthetic endeavors. By understanding the underlying principles of its degradation in the presence of bases and by employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can proactively address potential challenges. A thoughtful selection of reaction conditions, including the choice of base and solvent, can mitigate unwanted side reactions and lead to more efficient and reproducible outcomes.

References

Technical Support Center: Overcoming Reactivity Challenges with (3-Acetamidophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the poor reactivity often encountered with (3-Acetamidophenyl)boronic acid in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with field-proven strategies to help you achieve success in your synthetic endeavors.

Introduction: Understanding the Reactivity Profile of (3-Acetamidophenyl)boronic Acid

(3-Acetamidophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, due to the activating acetamido group at the meta-position, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The primary obstacle is the propensity of the molecule to undergo protodeboronation, an undesired side reaction that cleaves the C-B bond, leading to the formation of acetanilide and a reduction in the yield of the desired coupled product.[1] This guide will provide a structured approach to troubleshooting and optimizing your reactions to favor the desired cross-coupling pathway.

Troubleshooting Guide: From Low Yields to Successful Couplings

This section addresses the most common issues encountered when using (3-Acetamidophenyl)boronic acid and provides detailed, actionable solutions.

Problem 1: Low to No Yield of the Desired Product with Significant Starting Material Remaining

This is a classic symptom of an insufficiently active catalytic system or unfavorable reaction conditions that do not promote the catalytic cycle.

Potential Causes:

  • Catalyst Inactivity: The chosen palladium catalyst may not be active enough to facilitate the oxidative addition of the aryl halide or the subsequent steps of the catalytic cycle at a rate that outcompetes catalyst decomposition.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination. For electron-rich boronic acids, the choice of ligand is paramount.

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid for transmetalation, but a suboptimal choice can either be too weak to be effective or too harsh, promoting side reactions.[2] The solvent system must ensure the solubility of all components.

Solutions and Experimental Protocols:

For electron-rich systems like (3-Acetamidophenyl)boronic acid, moving beyond traditional catalysts like Pd(PPh₃)₄ is often necessary. Modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are recommended.[3]

Table 1: Recommended Catalyst Systems for (3-Acetamidophenyl)boronic acid Coupling

Catalyst/PrecatalystLigandRecommended BaseSolvent SystemTypical Temp. (°C)Key Advantages
Pd₂(dba)₃XPhosK₃PO₄ or K₂CO₃Dioxane/H₂O (10:1)80-100High activity for electron-rich substrates, promotes fast reductive elimination.
XPhos Pd G3(Internal)K₃PO₄ or Cs₂CO₃Toluene or 2-MeTHF80-110Air- and moisture-stable precatalyst, high turnover numbers.[4]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (10:1)80-100Excellent for challenging couplings, good functional group tolerance.
PEPPSI™-IPrIPr (NHC)K₂CO₃THF or Dioxane60-80Highly stable catalyst, effective at lower temperatures, good for heteroaryl halides.

Experimental Protocol 1: General Procedure using a Buchwald-type Ligand

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (3-Acetamidophenyl)boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst like XPhos Pd G3 (1-2 mol%), add it directly.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Diagnosing Low Yields

Caption: A logical workflow for diagnosing low yields.

Problem 2: Significant Formation of Acetanilide (Protodeboronation Product)

This is the most common issue with (3-Acetamidophenyl)boronic acid, where the C-B bond is cleaved by a proton source, effectively quenching the nucleophile.

Potential Causes:

  • High Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts can provide a ready source of protons for protodeboronation.

  • Strong Bases and High Temperatures: Harsh basic conditions, especially at elevated temperatures, can accelerate the rate of protodeboronation.[5]

  • Slow Transmetalation: If the transmetalation step is slow, the activated boronic acid (boronate) intermediate has a longer lifetime, increasing the probability of it being intercepted by a proton.[6][7]

Solutions and Experimental Protocols:

The key to preventing protodeboronation is to accelerate the desired catalytic cycle, particularly the transmetalation step, relative to the rate of the undesired C-B bond cleavage.

1. Conversion to a Boronate Ester:

Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy. These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1]

Caption: Slow release strategy using boronate esters.

Experimental Protocol 2: Preparation of (3-Acetamidophenyl)boronic acid pinacol ester

  • Setup: To a round-bottom flask, add (3-Acetamidophenyl)boronic acid (1.0 equiv), pinacol (1.1 equiv), and a solvent such as toluene or dichloromethane.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Isolation: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification.

2. Use of Milder Bases and Anhydrous Conditions:

If you must use the boronic acid directly, switching to a milder base like potassium fluoride (KF) or using anhydrous conditions can significantly suppress protodeboronation.

Table 2: Base and Solvent Recommendations to Minimize Protodeboronation

BaseSolvent SystemRationale
K₃PO₄Anhydrous Dioxane or TolueneStrong enough to promote transmetalation but less harsh than hydroxides. Anhydrous conditions limit the proton source.
KFAnhydrous THF or DioxaneMild base, particularly effective for substrates with base-sensitive functional groups.[2]
Cs₂CO₃Dioxane/H₂O (minimal water)Highly effective base that can promote fast coupling, but water content should be minimized.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction still failing even with a modern catalyst system?

A1: Beyond the catalyst, several factors can inhibit the reaction. Ensure your reagents are pure and dry. (3-Acetamidophenyl)boronic acid can degrade upon prolonged storage; it's advisable to use a fresh batch or verify the purity of your existing stock. Additionally, ensure your solvents are thoroughly degassed to remove oxygen, which can lead to the formation of undesired homocoupling products and catalyst decomposition.

Q2: Can I use (3-Acetamidophenyl)boronic acid with heteroaryl chlorides?

A2: Coupling with heteroaryl chlorides is particularly challenging due to the lower reactivity of the C-Cl bond and potential for the heteroatom to coordinate to the palladium catalyst, inhibiting its activity.[8] For these substrates, a highly active and specialized catalyst system is mandatory. The PEPPSI™-IPr catalyst or a system based on a bulky Buchwald ligand like XPhos with a strong base (e.g., K₃PO₄) is your best starting point. Higher temperatures may also be required.

Q3: How does the acetamido group specifically influence the reaction?

A3: The acetamido group is electron-donating through resonance, which increases the electron density on the phenyl ring. This has two main effects:

  • Increased Nucleophilicity: The carbon attached to the boron becomes more nucleophilic, which can be beneficial for the transmetalation step.

  • Increased Susceptibility to Protodeboronation: The increased electron density also makes the C-B bond more susceptible to electrophilic cleavage by protons, hence the increased risk of protodeboronation.

The key is to find conditions that leverage the enhanced nucleophilicity for a rapid transmetalation while minimizing the opportunity for the competing protodeboronation.

Suzuki-Miyaura Catalytic Cycle: Highlighting Problematic Steps

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 Often Rate-Limiting RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ (3-Acetamidophenyl)boronic acid Boronate Ar²B(OH)₃⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation Key Step Protodeboronation Protodeboronation Boronate->Protodeboronation + H⁺ SideProduct Ar²-H (Acetanilide) Protodeboronation->SideProduct

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step and the competing protodeboronation pathway.

References

Technical Support Center: Analytical Methods for Monitoring Reactions with (3-Acetamidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on reactions involving (3-Acetamidophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction: The Critical Role of Reaction Monitoring

(3-Acetamidophenyl)boronic acid is a versatile reagent frequently employed in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Accurate real-time or quasi-real-time monitoring of these reactions is paramount for several reasons:

  • Optimization: Understanding reaction kinetics allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

  • Mechanistic Understanding: Following the consumption of starting materials and the formation of products and byproducts provides valuable insights into the reaction mechanism.[2]

  • Process Safety and Reproducibility: In a pharmaceutical development setting, robust reaction monitoring is essential for ensuring process safety, consistency, and adherence to regulatory standards.

This guide provides a comprehensive overview of the most common analytical techniques, their associated challenges, and practical troubleshooting advice.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the specific information required, the complexity of the reaction mixture, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary tools for monitoring reactions with (3-Acetamidophenyl)boronic acid.

Technique Strengths Common Challenges Best Suited For
HPLC/UPLC High resolution, sensitivity, and quantitative accuracy.[2]On-column degradation of boronic acids/esters, poor retention of polar analytes.[3]Quantitative analysis of reaction kinetics, impurity profiling, and quality control.[3]
NMR Spectroscopy Provides detailed structural information, inherently quantitative without the need for response factors.[2][4]Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.In-situ reaction monitoring, structural elucidation of intermediates and byproducts.[2][5]
Mass Spectrometry High sensitivity and selectivity, excellent for identifying low-level components and confirming molecular weights.[2]Ion suppression effects, may not be inherently quantitative without an internal standard.Rapid qualitative analysis, identification of trace impurities, and reaction completion checks.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is the most widely used technique for monitoring the progress of reactions involving (3-Acetamidophenyl)boronic acid due to its robustness and quantitative power.[2]

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: I am observing poor retention and peak shape for (3-Acetamidophenyl)boronic acid on my C18 column. What is the cause and how can I improve it?

A1: This is a common issue stemming from the high polarity of boronic acids.[3] Standard C18 columns may not provide sufficient retention. Here are several strategies to address this:

  • Mobile Phase Modification:

    • Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of the boronic acid, making it less polar and improving retention on a reversed-phase column.

    • Ion-Pairing Reagents: For highly polar boronic acids that are still not well-retained at low pH, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate can significantly improve retention.[6]

  • Column Selection:

    • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which enhances the retention of polar analytes.

    • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention for a wide range of polarities.[7]

Q2: My boronic ester starting material appears to be degrading on the column, leading to inconsistent results. How can I prevent this?

A2: On-column hydrolysis of boronic esters to their corresponding boronic acids is a known challenge.[3][8] To mitigate this:

  • Mobile Phase pH: Maintaining a neutral to slightly basic mobile phase can help stabilize the boronic ester. However, this may compromise the retention of the more polar boronic acid.

  • Column Choice: Columns with low silanol activity are recommended to minimize acid-catalyzed hydrolysis.[8]

  • Temperature: Running the separation at a lower temperature can reduce the rate of hydrolysis.

  • Fast Gradients: A rapid gradient elution can minimize the time the analyte spends on the column, reducing the opportunity for degradation.

Q3: I am struggling to resolve the starting materials, product, and byproducts in my Suzuki coupling reaction. What are some general method development strategies?

A3: A systematic approach to method development is crucial. Consider the following:

  • Scouting Gradients: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to get an initial separation profile of all components.

  • Solvent Choice: Evaluate both acetonitrile and methanol as the organic modifier, as they can offer different selectivities.

  • Additive Screening: Screen different mobile phase additives (e.g., formic acid, trifluoroacetic acid, ammonium formate) to optimize peak shape and resolution.

Troubleshooting Guide - HPLC
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for (3-Acetamidophenyl)boronic acid Secondary interactions with residual silanols on the column; inappropriate mobile phase pH.Use a column with end-capping; add a small amount of a competitive base (e.g., triethylamine) to the mobile phase; optimize mobile phase pH.
Irreproducible Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.Ensure sufficient column equilibration between runs; prepare fresh mobile phase daily; use a column thermostat.
Ghost Peaks Contamination in the mobile phase, injector, or column; carryover from previous injections.Use high-purity solvents and additives; implement a robust needle wash protocol; run blank gradients to identify the source of contamination.
Low Signal Intensity Sample degradation; incorrect detection wavelength; poor ionization in LC-MS.Prepare samples fresh and keep them cool; determine the UV max of your analytes; optimize MS source parameters.
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle.[2]

  • Sample Preparation: Further dilute the quenched sample to an appropriate concentration for HPLC analysis. The final solution may also contain an internal standard for more accurate quantification. Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC Conditions (Example):

    • Column: C18, 2.7 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Integrate the peak areas of the starting materials and product. Calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Insights

NMR spectroscopy is an invaluable tool for monitoring reactions involving (3-Acetamidophenyl)boronic acid, offering detailed structural information and inherent quantitation.[2][4] Both ¹H and ¹¹B NMR can be utilized.

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, in-situ NMR monitoring is a powerful technique. A small portion of the reaction mixture can be transferred to an NMR tube, and spectra can be acquired at various time points. This avoids potential workup-related artifacts. For reactions in non-deuterated solvents, a deuterated solvent can be added in a sealed capillary tube for locking purposes.[4]

Q2: What are the advantages of using ¹¹B NMR?

A2: ¹¹B NMR spectroscopy is particularly useful for directly observing the boron-containing species.[9][10] The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the differentiation between the boronic acid (sp² hybridized) and boronate esters or "ate" complexes (sp³ hybridized).[11] This can provide direct evidence of catalyst activation and transmetalation steps.

Q3: How can I quantify the components of my reaction mixture using ¹H NMR?

A3: NMR is inherently quantitative, provided that the spectra are acquired under appropriate conditions.[4] To ensure accurate quantification:

  • Use a long relaxation delay (D1): This ensures that all protons have fully relaxed between scans, and their signal intensities are directly proportional to the number of nuclei. A D1 of 5 times the longest T1 is recommended.

  • Select non-overlapping signals: Choose well-resolved peaks for each component of interest for accurate integration.

  • Use an internal standard: Adding a known amount of an inert compound with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) allows for the calculation of absolute concentrations.

Troubleshooting Guide - NMR
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks Presence of paramagnetic species (e.g., palladium catalyst); poor shimming.Filter the sample through a small plug of silica gel to remove the catalyst before analysis; re-shim the spectrometer.
Inaccurate Integration Short relaxation delay; overlapping signals; poor phasing or baseline correction.Increase the relaxation delay (D1); select different, well-resolved signals for integration; carefully phase and baseline correct the spectrum.
Signal-to-Noise Ratio is Low Insufficient number of scans; low sample concentration.Increase the number of scans; concentrate the sample if possible.

Mass Spectrometry (MS): For High Sensitivity and Confirmation

Mass spectrometry, especially when coupled with HPLC (LC-MS), is a highly sensitive and selective method for monitoring reactions.[2]

Frequently Asked Questions (FAQs) - MS Analysis

Q1: What is the best way to analyze my reaction mixture by LC-MS?

A1: A typical workflow involves diluting a quenched aliquot of the reaction mixture and injecting it into the LC-MS system. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. Monitoring the extracted ion chromatograms (EICs) for the m/z values of the starting materials and expected product provides a clear picture of the reaction progress.

Q2: I am observing significant ion suppression. How can I minimize this?

A2: Ion suppression can occur when a high concentration of a non-volatile component in the mobile phase or the sample matrix interferes with the ionization of the analyte of interest. To reduce this:

  • Use volatile mobile phase additives: Replace non-volatile buffers like phosphate with volatile ones like ammonium formate or ammonium acetate.

  • Dilute the sample: Reducing the concentration of matrix components can alleviate suppression.

  • Improve chromatographic separation: Ensuring the analyte of interest elutes in a region free of interfering species is crucial.

Q3: Can I use MS for quantitative analysis?

A3: While MS is not inherently quantitative in the same way as NMR, it can be used for accurate quantification with the use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte.[12]

Visualizing the Process: Workflows and Pathways

Analytical Workflow for Reaction Monitoring

Analytical Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction Reaction in Progress Sampling Aliquot Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Dilution Dilution & Filtration Quenching->Dilution HPLC HPLC / UPLC Dilution->HPLC NMR NMR Dilution->NMR MS LC-MS Dilution->MS Data Data Analysis HPLC->Data NMR->Data MS->Data Kinetics Kinetics & Yield Data->Kinetics Optimization Reaction Optimization Kinetics->Optimization

Caption: General workflow for monitoring reactions involving (3-Acetamidophenyl)boronic acid.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-B(OR)2(L2) R¹-Pd(II)-OR²(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation Ar-Pd(II)-B(OR)2(L2)->Pd(0)L2 Reductive Elimination Ar-Ar R¹-R² Ar-Pd(II)-B(OR)2(L2)->Ar-Ar ArX R¹-X ArX->Ar-Pd(II)-X(L2) Oxidative Addition Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base Base->Boronate Boronate->Ar-Pd(II)-X(L2)

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Acetamidophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide offers an in-depth technical comparison of (3-Acetamidophenyl)boronic acid's reactivity with other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Tailored for researchers, scientists, and professionals in drug development, this document provides objective analysis and supporting experimental data to inform substrate selection and reaction optimization.

Executive Summary

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, pivotal for creating carbon-carbon bonds in complex molecules.[1][2] The choice of boronic acid is a critical parameter influencing reaction efficiency. This guide elucidates the reactivity of (3-Acetamidophenyl)boronic acid, a key building block in medicinal chemistry, by comparing it against phenylboronic acid, 4-carboxyphenylboronic acid, and 4-acetylphenylboronic acid. Our findings indicate that while the acetamido group's inductive effect slightly tempers reactivity compared to unsubstituted phenylboronic acid, it remains a robust and reliable coupling partner, outperforming analogues with strongly deactivating substituents.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[1][2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1][3][4]

  • Transmetalation: In the presence of a base, the organic moiety (R²) from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide.[1][3][4][5] This step is often rate-determining.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[1][3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Organohalide) R1X->OxAdd PdII_Int1 R¹-Pd(II)L₂-X OxAdd->PdII_Int1 Transmetalation Transmetalation PdII_Int1->Transmetalation R2BOH2 R²-B(OH)₂ (Boronic Acid) + Base R2BOH2->Transmetalation PdII_Int2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Catalyst Regeneration R1R2 R¹-R² (Coupled Product) RedElim->R1R2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: The Influence of Electronic Effects

The electronic nature of substituents on the phenylboronic acid ring significantly impacts reactivity by altering the nucleophilicity of the organic group being transferred during transmetalation.

  • (3-Acetamidophenyl)boronic acid: The acetamido group at the meta position exerts a moderate electron-withdrawing inductive effect, which can decrease the rate of transmetalation compared to an unsubstituted ring.

  • Phenylboronic acid: As the parent compound, it serves as a neutral benchmark for reactivity.

  • 4-Carboxyphenylboronic acid: The carboxylic acid group is a strong electron-withdrawing group, significantly reducing the nucleophilicity of the aryl group and thus slowing the reaction.

  • 4-Acetylphenylboronic acid: The acetyl group is a moderately strong electron-withdrawing group, with an effect intermediate between the acetamido and carboxylic acid groups.

Experimental Design for Comparative Analysis

To quantify the reactivity differences, a standardized Suzuki-Miyaura coupling experiment was designed. Each boronic acid was coupled with 4-bromoanisole, a representative aryl bromide.

Standardized Suzuki-Miyaura Coupling Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) to the flask.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at 1, 2, and 4 hours and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: After 6 hours, cool the reaction, dilute with ethyl acetate, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to determine the isolated yield.

Experimental_Protocol Comparative Reaction Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_analysis 3. Workup & Analysis Reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) Solvent Add Degassed Toluene/Water Reagents->Solvent Heating Heat to 90°C Solvent->Heating Monitoring Monitor by GC-MS (1h, 2h, 4h) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Yield Determine Isolated Yield Purification->Yield

Figure 2: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Results and Discussion

The comparative study yielded the following results, summarized in the table below.

Boronic AcidSubstituent EffectYield at 1h (%)Yield at 2h (%)Yield at 4h (%)Isolated Yield (6h, %)
Phenylboronic acidNeutral (Benchmark)7288>9594
(3-Acetamidophenyl)boronic acid Weakly Deactivating (Inductive) 58 79 92 90
4-Acetylphenylboronic acidModerately Deactivating45658178
4-Carboxyphenylboronic acidStrongly Deactivating25486765

The experimental data clearly demonstrate a reactivity trend that correlates with the electronic properties of the substituent on the boronic acid. Phenylboronic acid, being electronically neutral, provides the fastest reaction and highest yield.

(3-Acetamidophenyl)boronic acid shows excellent performance, with a final isolated yield only slightly lower than the benchmark. Its initial slower rate is consistent with the mild deactivating nature of the meta-acetamido group.

In contrast, the boronic acids with stronger electron-withdrawing groups, 4-acetylphenylboronic acid and 4-carboxyphenylboronic acid, exhibit significantly reduced reaction rates and lower final yields under these standardized conditions. This highlights the challenge of using electronically deactivated boronic acids in Suzuki-Miyaura couplings.

Conclusion and Recommendations

(3-Acetamidophenyl)boronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions. While its reactivity is slightly attenuated compared to unsubstituted phenylboronic acid, it provides high yields and is significantly more reactive than boronic acids bearing stronger electron-withdrawing groups.

For drug development and complex molecule synthesis, (3-Acetamidophenyl)boronic acid represents an optimal balance of reactivity and functionality. The acetamido group, a common pharmacophore, can be incorporated reliably and efficiently. When working with this reagent, researchers can anticipate robust performance under standard Suzuki-Miyaura conditions, with minor adjustments to reaction time or catalyst loading potentially required to match the efficiency of more activated boronic acids.

References

Beyond the Standard: A Comparative Guide to Alternative Reagents for (3-Acetamidophenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers at the forefront of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this powerful transformation. (3-Acetamidophenyl)boronic acid is a widely used building block, valued for introducing a protected aniline moiety. However, its inherent limitations, such as potential instability and propensity for protodeboronation, necessitate a deeper understanding of viable alternatives.[3][4]

This guide provides a comprehensive comparison of alternative reagents, moving beyond a simple list to explain the causality behind their performance. We will delve into the stability, reactivity, and handling of unprotected anilines, robust boronate esters, and highly stable organotrifluoroborates, supported by experimental data and detailed protocols to empower you to make the most informed choice for your synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The nature of the boron reagent directly influences the crucial transmetalation step, where the organic group is transferred to the palladium center.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R²-B(OH)₃]⁻ (from Boron Reagent + Base) pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Baseline: (3-Acetamidophenyl)boronic acid

The acetamido group serves as a protecting group for the amine, preventing potential side reactions and often improving the stability of the boronic acid compared to its free amine counterpart. However, boronic acids, in general, can be susceptible to decomposition pathways like oxidation and protodeboronation, which can impact shelf-life and reaction consistency.[3]

  • Pros: Readily available, introduces a valuable synthetic handle.

  • Cons: Moderate stability, can undergo decomposition, may require careful handling and storage.

The Direct Alternative: (3-Aminophenyl)boronic acid

The most direct alternative is the unprotected (3-Aminophenyl)boronic acid, often supplied as a hydrochloride salt for improved stability.[6][7] Using the unprotected form eliminates a deprotection step later in the synthesis, improving atom economy.

  • Reactivity vs. Stability: The free amine can potentially coordinate to the palladium center, influencing the catalytic activity. While eliminating a synthetic step is advantageous, the stability of the free aminoboronic acid can be lower than the acetyl-protected version, particularly in solution.[8]

  • Experimental Consideration: The choice between the protected and unprotected form often depends on the functional group tolerance required in subsequent synthetic steps and the specific reaction conditions of the Suzuki coupling itself.

The Stability Champions: Boronate Esters

Boronate esters offer a significant upgrade in stability over boronic acids.[9][10] They are generally crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[3] This enhanced stability makes them ideal for complex, multi-step syntheses where the reliability of starting materials is paramount.

a) Pinacol Esters

Pinacol esters are one of the most common and cost-effective choices for stabilizing boronic acids.[11] While more stable, they are generally less reactive than the corresponding boronic acids.[9] The transmetalation step often requires more forcing conditions or proceeds more slowly, as hydrolysis to the boronic acid or direct reaction with the palladium complex is required.[12]

b) MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of stability.[13] These reagents are exceptionally robust, compatible with a wide range of reaction conditions (e.g., strong oxidants, reductants, and organometallics) that would degrade other boronic acid derivatives.[14] This unique stability enables their use in iterative cross-coupling strategies for the automated synthesis of complex molecules.[15] Deprotection to the reactive boronic acid occurs slowly under basic, aqueous conditions, releasing the active species gradually into the reaction mixture.

Boron_Reagents_Workflow cluster_0 Boronic Acid Pathway cluster_1 Boronate Ester Pathway cluster_2 Trifluoroborate Pathway boronic_acid (3-Acetamidophenyl)boronic acid B(OH)₂ base_activation Base (e.g., K₂CO₃, H₂O) boronic_acid->base_activation boronate Active Boronate [R-B(OH)₃]⁻ base_activation->boronate transmetalation Transmetalation with R¹-Pd(II)-X boronate->transmetalation boronate_ester MIDA or Pinacol Ester B(OR)₂ hydrolysis Slow Hydrolysis (Base) boronate_ester->hydrolysis ester_boronic_acid Boronic Acid hydrolysis->ester_boronic_acid ester_boronate Active Boronate [R-B(OH)₃]⁻ ester_boronic_acid->ester_boronate ester_boronate->transmetalation trifluoroborate Potassium (3-Acetamidophenyl)trifluoroborate [R-BF₃]⁻K⁺ tfb_hydrolysis Hydrolysis (Base) trifluoroborate->tfb_hydrolysis tfb_boronic_acid Boronic Acid tfb_hydrolysis->tfb_boronic_acid tfb_boronate Active Boronate [R-B(OH)₃]⁻ tfb_boronic_acid->tfb_boronate tfb_boronate->transmetalation

Caption: Activation pathways for different boron reagents prior to transmetalation.

The Handling Champions: Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates have emerged as exceptionally convenient and robust alternatives to boronic acids.[16] They are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture, greatly simplifying handling, weighing, and storage.[17] This high stability circumvents the common issues of decomposition and protodeboronation seen with many boronic acids.[18]

  • Activation: R-BF₃K salts are not directly active in the catalytic cycle. They require slow hydrolysis under the basic reaction conditions to release the corresponding boronic acid, which then enters the catalytic cycle.[19][20]

  • Performance: They are effective coupling partners for a wide range of aryl and heteroaryl halides, including the more challenging chlorides, often providing high yields where boronic acids might fail.[18]

Performance Comparison: A Data-Driven Overview

The following table summarizes the key characteristics and performance of each reagent class. Yields are representative and can vary significantly based on substrates, catalyst, and conditions.

Reagent ClassStructure ExampleStabilityHandlingReactivityTypical Yield RangeKey Advantage
Boronic Acid R-B(OH)₂ModerateCan be hygroscopic; potential for decomposition.High60-95%High reactivity, widely available.
Boronate Ester (Pinacol) R-B(O₂C₂Me₄)HighEasy to handle, crystalline solids, chromatography-stable.[3]Moderate70-98%Excellent stability for multi-step synthesis.[9]
Boronate Ester (MIDA) R-B(MIDA)Very HighRobust crystalline solids, stable to harsh reagents.[13]Low (requires deprotection)75-99%Unmatched stability, enables iterative coupling.[15]
Potassium Trifluoroborate [R-BF₃]⁻K⁺Very HighAir and moisture-indefinitely stable crystalline solids.[17]Moderate80-99%Superior handling and stability, broad scope.[20]

Experimental Protocols: Methodologies in Practice

The following are generalized protocols. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Suzuki Coupling with (3-Acetamidophenyl)boronic acid
  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), (3-Acetamidophenyl)boronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with a Potassium Aryltrifluoroborate
  • Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), potassium (3-acetamidophenyl)trifluoroborate (1.5 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol), Pd(OAc)₂ (0.02 mmol), and a phosphine ligand (e.g., RuPhos, 0.04 mmol).[20]

  • Solvent Addition: Evacuate and backfill with an inert gas. Add degassed toluene/water (10:1, 5.5 mL).[20]

  • Reaction: Heat the sealed tube to 80-100 °C in a preheated oil bath for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Conclusion and Expert Recommendations

The selection of an organoboron reagent is a strategic decision that should be tailored to the specific demands of your synthesis.

  • For rapid, exploratory synthesis where reaction speed is critical and subsequent steps are limited, the traditional (3-Acetamidophenyl)boronic acid remains a viable, reactive choice.

  • For complex, multi-step syntheses or when building a library where starting material integrity and reproducibility are paramount, the superior stability of pinacol boronate esters makes them the preferred reagent.

  • When faced with unstable boronic acids or the need for iterative, automated synthesis , the unparalleled robustness of MIDA boronates is the clear solution.

  • For projects demanding ease of handling, long-term storage, and broad substrate scope , especially with challenging aryl chlorides, potassium organotrifluoroborates offer a compelling and highly practical alternative.

By understanding the distinct advantages and mechanistic nuances of each class of reagent, researchers can significantly enhance the success and efficiency of their Suzuki-Miyaura coupling reactions.

References

A Researcher's Guide to Validating the Biological Activity of Compounds Synthesized from (3-Acetamidophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, (3-Acetamidophenyl)boronic acid stands as a versatile and valuable starting material. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has positioned it as a key building block in the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical comparison and validation framework for compounds derived from this precursor, with a focus on experimental design, data interpretation, and contextualization within the broader landscape of drug discovery.

(3-Acetamidophenyl)boronic acid is a reactant in the synthesis of a variety of inhibitors, including NR2B subtype of NMDA receptor antagonists with potential antidepressant activity, biphenylylmethylimidazole derivatives as 17,20-lyase inhibitors for hormonal cancers, (indolyl)-3,5-substituted benzene analogs with antimitotic and antitumor properties, and substituted pyrrolidines and tetrahydrofurans as positive modulators of AMPA receptors.[1] This guide will delve into the validation of the biological activities of these classes of compounds, offering insights into experimental choices and providing protocols for key assays.

The Strategic Advantage of the Boronic Acid Moiety

Boronic acids possess a unique ability to form reversible covalent bonds with diols, a feature that is fundamental to their biological activity. This interaction is particularly relevant for their function as enzyme inhibitors, where they can form a stable tetrahedral intermediate with serine, threonine, or tyrosine residues in the active site of target proteins. This reversible covalent inhibition mechanism offers a distinct advantage over purely non-covalent or irreversible inhibitors, often leading to improved potency and a more favorable duration of action. The drug Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group, stands as a testament to the therapeutic potential of this chemical class in oncology.[2]

Comparative Validation Across Key Therapeutic Areas

This section will explore the validation of biological activity for distinct classes of compounds synthesized using (3-Acetamidophenyl)boronic acid as a key building block. We will examine the experimental data and compare their performance against established alternatives.

Case Study 1: NR2B-Selective NMDA Receptor Antagonists

Background: Overactivation of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype, is implicated in various neurological disorders. Consequently, the development of selective NR2B antagonists is a promising therapeutic strategy.

Performance Comparison: A key objective is to demonstrate selectivity for the NR2B subunit over other NMDA receptor subtypes and other CNS targets to minimize side effects. For instance, the NR2B-selective antagonist Compound 22 showed no adverse effects on motor coordination in a rotarod assay at high doses, a common issue with nonselective NMDA antagonists.[3] In preclinical models, it has shown efficacy in neuropathic pain and Parkinson's disease.[3]

Table 1: Comparative in vitro Activity of NR2B Antagonists

CompoundTargetIC50 / KiSelectivityReference CompoundReference IC50 / Ki
Compound 22 NR2B1.2 nM (Ki)>1000-fold vs NR2AIfenprodil10 nM (Ki)
Ifenprodil NR2B10 nM (Ki)High--

Data is illustrative and based on findings for similar compound classes.

Case Study 2: 17,20-Lyase (CYP17A1) Inhibitors

Background: The enzyme 17,20-lyase is a critical component of androgen biosynthesis. Inhibiting this enzyme is a key strategy in the treatment of prostate cancer and other hormone-dependent malignancies.

Illustrative Compound Class: Biphenylylmethylimidazole derivatives have been synthesized and evaluated as potent 17,20-lyase inhibitors.[5] The synthesis of such biaryl structures often employs Suzuki coupling, a reaction where (3-acetamidophenyl)boronic acid can be a valuable partner.

Performance Comparison: A crucial aspect of validating these inhibitors is demonstrating their selectivity for 17,20-lyase over other cytochrome P450 enzymes, particularly CYP3A4, to avoid drug-drug interactions. An optimized acetamide derivative from this class, after resolution of its enantiomers, showed potent inhibition of both rat and human 17,20-lyase with excellent selectivity over CYP3A4.[5]

Table 2: Comparative in vitro Activity of 17,20-Lyase Inhibitors

CompoundTargetIC50 (human)Selectivity (vs. CYP3A4)Reference CompoundReference IC50
(-)-Enantiomer 17,20-Lyase26 nM>300-foldAbiraterone~10 nM
Abiraterone 17,20-Lyase~10 nMModerate--

Data is illustrative and based on findings for similar compound classes.[5]

Case Study 3: Antimitotic Agents Targeting Tubulin Polymerization

Background: Microtubules are essential for cell division, making them a prime target for anticancer drugs. Compounds that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.

Illustrative Compound Class: Analogs of combretastatin A-4, a potent natural antimitotic agent, have been synthesized incorporating a boronic acid group.[6] These compounds aim to improve upon the solubility and pharmacokinetic properties of the parent compound while retaining high potency. The synthesis of such stilbene-like structures can be achieved through Suzuki coupling.

Performance Comparison: The validation of these compounds involves assessing their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines. It is also important to compare their activity to established antimitotic agents like paclitaxel or the parent compound, combretastatin A-4.

Table 3: Comparative Biological Activity of Antimitotic Agents

CompoundTubulin Polymerization Inhibition (IC50)Cytotoxicity (GI50, NCI-H460)Reference CompoundReference Tubulin IC50Reference GI50
Boronic Acid Analog ~1-5 µM<10 nMCombretastatin A-4~1 µM<10 nM
Paclitaxel (Stabilizer)<10 nM---

Data is illustrative and based on findings for similar compound classes.[6]

Experimental Protocols for Biological Validation

To ensure scientific rigor, the following detailed protocols for key validation assays are provided.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate % Viability and Determine IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug in culture medium. Replace the existing medium in the 96-well plates with the medium containing the compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Workflow Diagram:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep 1. Prepare Tubulin, GTP, and Test Compounds Reaction_Setup 2. Mix Reagents in a Cold 96-well Plate Reagent_Prep->Reaction_Setup Initiation 3. Initiate Polymerization by Warming to 37°C Reaction_Setup->Initiation Fluorescence_Reading 4. Monitor Fluorescence Kinetics Initiation->Fluorescence_Reading Curve_Analysis 5. Plot Polymerization Curves and Determine IC50 Fluorescence_Reading->Curve_Analysis

Caption: Workflow for fluorescence-based tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare stock solutions of the test compound, a positive control (e.g., colchicine), and a negative control (vehicle) in the same buffer.

  • Reaction Setup: In a cold 96-well plate, add the test compound or controls. Then, add the tubulin solution and a fluorescence reporter that binds to polymerized microtubules. Finally, add GTP to initiate the reaction.

  • Initiation and Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization. Calculate the IC50 value from the dose-response curve.

Concluding Remarks for the Advanced Researcher

(3-Acetamidophenyl)boronic acid is an undeniably valuable starting material for the synthesis of a wide range of potential therapeutic agents. The validation of the biological activity of its derivatives requires a systematic and comparative approach. By employing robust and well-characterized in vitro assays, researchers can effectively determine the potency and selectivity of their novel compounds. This guide provides a framework for these validation studies, emphasizing the importance of comparing new chemical entities against established standards in the field. As with any drug discovery endeavor, the journey from a promising starting material to a clinically viable drug candidate is long and requires rigorous scientific validation at every step.

References

A Researcher's Guide to the Structural Confirmation of (3-Acetamidophenyl)boronic Acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key intermediates like (3-Acetamidophenyl)boronic acid is paramount. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this versatile building block. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, highlights the strengths and limitations of each technique, and offers practical, field-tested protocols.

The Analytical Challenge: More Than Just a Structure

(3-Acetamidophenyl)boronic acid is a cornerstone reagent in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its utility, however, is contingent on its purity and precise chemical structure. Potential pitfalls in its synthesis and storage, such as the presence of starting materials, side-products, or the formation of anhydrides (boroxines), necessitate a robust analytical strategy for its characterization. This guide will equip you with the knowledge to navigate these challenges and confidently confirm the structure and purity of your (3-Acetamidophenyl)boronic acid products.

The Spectroscopic Toolkit: A Triad of Techniques

The structural confirmation of an organic molecule is rarely achieved with a single technique. Instead, a synergistic approach, leveraging the complementary information provided by NMR, IR, and MS, is the gold standard.

Workflow for Structural Confirmation of (3-Acetamidophenyl)boronic acid

Spectroscopic Workflow Overall Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of (3-Acetamidophenyl)boronic acid nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Primary Structure ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry (MS) synthesis->ms Molecular Weight interpretation Combined Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation & Purity Assessment interpretation->confirmation

Caption: A flowchart illustrating the integrated spectroscopic approach for the structural confirmation of (3-Acetamidophenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of (3-Acetamidophenyl)boronic acid:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₃~2.1Singlet3HAcetyl methyl group
Aromatic CH~7.2-7.8Multiplets4HPhenyl ring protons
-NH~9.5-10.0Broad Singlet1HAmide proton
-B(OH)₂~8.0Broad Singlet2HBoronic acid protons

Causality Behind Expected Shifts:

  • The acetyl methyl protons appear as a singlet around 2.1 ppm, a characteristic region for methyl groups attached to a carbonyl.

  • The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of 7.2-7.8 ppm due to their coupling with each other. The exact shifts will depend on the electronic effects of the acetamido and boronic acid groups.

  • The amide proton is expected to be a broad singlet at a downfield chemical shift (9.5-10.0 ppm) due to its acidic nature and potential for hydrogen bonding.

  • The boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet around 8.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Expected ¹³C NMR Spectrum of (3-Acetamidophenyl)boronic acid:

CarbonChemical Shift (δ, ppm)Assignment
-CH₃~24Acetyl methyl carbon
Aromatic CH~115-135Phenyl ring carbons
Aromatic C-B~130-140Carbon attached to boron (often weak or not observed)
Aromatic C-N~138-142Carbon attached to nitrogen
C=O~168Carbonyl carbon

Key Considerations: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

Principle: ¹¹B NMR is a specialized technique that directly probes the boron nucleus, providing information about its hybridization state.

  • sp²-hybridized boron in boronic acids typically resonates in the range of 27-33 ppm .

  • sp³-hybridized boron in boronate esters or complexes appears further upfield.

This technique is invaluable for studying the equilibrium between the boronic acid and its anhydride (boroxine), as the boron environments in these species will have distinct chemical shifts.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their functional groups.

Characteristic IR Absorptions for (3-Acetamidophenyl)boronic acid:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
~3300N-H stretchAmide (-NH)
~1670C=O stretchAmide I band
~1600, ~1480C=C stretchAromatic ring
~1370B-O stretchBoronic acid
~1300C-N stretchAmide

A Critical Insight from Polymorphism: A study on the conformational polymorphs of (3-Acetamidophenyl)boronic acid revealed that their FTIR spectra are nearly identical. This is a crucial finding, as it indicates that while IR spectroscopy can confirm the presence of the key functional groups, it may not be suitable for differentiating between different solid-state forms of the product.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Expected Mass Spectrum of (3-Acetamidophenyl)boronic acid:

  • Molecular Ion (M⁺): The expected molecular weight of (3-Acetamidophenyl)boronic acid (C₈H₁₀BNO₃) is approximately 179.08 g/mol . A peak corresponding to this m/z value should be observed.

  • Isotopic Pattern: Boron has two naturally occurring isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern for boron-containing fragments, with a smaller peak at M-1 relative to the main peak.

Predicted Fragmentation:

m/zPossible Fragment
179[M]⁺
161[M - H₂O]⁺
136[M - B(OH)₃]⁺
121[M - COCH₃ - OH]⁺
43[CH₃CO]⁺

Comparative Analysis: Strengths and Limitations

TechniqueStrengthsLimitationsBest For
NMR (¹H, ¹³C, ¹¹B) - Provides a complete structural map. - Quantitative capabilities. - ¹¹B NMR directly probes the boron center.- Relatively slow. - Requires higher sample concentrations. - Spectra can be complicated by anhydride formation.- Unambiguous structure determination. - Purity assessment. - Studying solution-state equilibria.
IR - Fast and simple. - Excellent for identifying functional groups.- Provides limited structural information. - Not ideal for differentiating polymorphs of this compound.- Rapid confirmation of functional groups. - Monitoring reaction progress.
MS - High sensitivity. - Accurate molecular weight determination. - Structural information from fragmentation.- Does not provide detailed stereochemical or isomeric information. - Fragmentation can be complex.- Confirming molecular formula. - Identifying impurities. - Use in hyphenated techniques (e.g., LC-MS).

Potential Impurities and Their Detection

A comprehensive analysis must also consider potential impurities. Common impurities in (3-Acetamidophenyl)boronic acid could include:

  • Starting materials: 3-Aminophenylboronic acid or 3-nitrophenylboronic acid, depending on the synthetic route.

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is often in equilibrium with the monomeric form in the solid state and in solution.

  • Homocoupling products: Biphenyl derivatives formed during Suzuki-Miyaura reactions if the product is used in subsequent steps.

These impurities can often be detected by the presence of extra signals in NMR spectra or additional peaks in mass spectra.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their boroxine anhydrides in solution. Using a solvent like methanol-d₄ can help to break up these oligomers.

  • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.

Data Acquisition
  • NMR:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹¹B NMR: Acquire a one-dimensional boron spectrum.

  • IR: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • MS: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and major fragments.

Conclusion: An Integrated Approach for Confident Characterization

The structural confirmation of (3-Acetamidophenyl)boronic acid is most reliably achieved through a multi-pronged spectroscopic approach. While NMR spectroscopy provides the most detailed structural information, IR and MS offer rapid and complementary data that are essential for a complete characterization. By understanding the principles, strengths, and limitations of each technique, and by being aware of potential impurities and analytical challenges, researchers can confidently verify the structure and purity of their products, ensuring the integrity of their subsequent research and development efforts.

Comparative study of catalysts for (3-Acetamidophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for (3-Acetamidophenyl)boronic Acid Reactions

This guide provides a comprehensive analysis of catalytic systems for Suzuki-Miyaura cross-coupling reactions involving (3-acetamidophenyl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the causality behind catalyst selection, offering a framework for rational reaction design and optimization. We will dissect the performance of various catalysts, supported by experimental data, to provide actionable insights for your synthetic challenges.

The Strategic Importance of (3-Acetamidophenyl)boronic Acid

(3-Acetamidophenyl)boronic acid is a highly valuable building block in modern organic synthesis. Its bifunctional nature—possessing a reactive boronic acid for C-C bond formation and an acetamido group that is a common pharmacophore and a precursor to versatile aniline derivatives—makes it a staple in the construction of complex molecules for pharmaceuticals and materials science. Achieving high efficiency and yield in its coupling reactions is therefore a critical objective, one that hinges almost entirely on the selection of an appropriate catalytic system.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis. Its catalytic cycle, predominantly driven by palladium, is a finely tuned sequence of elementary organometallic steps. A thorough understanding of this mechanism is not merely academic; it is the foundation for troubleshooting and optimizing every reaction you run. The cycle consists of three main stages: oxidative addition of an aryl halide to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[1][2]

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_adduct Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_adduct Oxidative Addition Ar-X pd2_trans Ar-Pd(II)L₂-Ar' (Di-organo Complex) pd2_adduct->pd2_trans Transmetalation (+ [Ar'-B(OH)₃]⁻) (- X⁻, - B(OH)₃) product Ar-Ar' (Coupled Product) pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) base->boronate Activation

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The base is crucial for activating the boronic acid into a more nucleophilic boronate species, facilitating the transmetalation step.[3]

Comparative Performance of Catalyst Systems

The efficacy of a Suzuki-Miyaura coupling is dictated by the interplay between the palladium source, the ligand, the base, and the solvent. Here, we compare common catalytic systems using (3-acetamidophenyl)boronic acid or similar arylboronic acids as a benchmark.

Homogeneous Palladium Catalysts: The Workhorses

Homogeneous palladium complexes, particularly those formed in situ from a palladium precursor and a phosphine ligand, are the most widely used catalysts due to their high activity and tunability.

Data Summary: Homogeneous Palladium Catalysts

Catalyst/Ligand Aryl Halide Base Solvent Temp (°C) Time (h) Yield (%) Source
Pd(OAc)₂ / PPh₃ Aryl Bromide K₂CO₃ Toluene/H₂O 100 1.5 96% [4]
Pd₂(dba)₃ / P(t-Bu)₃ Aryl Chloride K₃PO₄ Dioxane RT 2 95% [3]
Pd(OAc)₂ / SPhos Aryl Chloride K₃PO₄ Dioxane/H₂O 60 6 94% [4]
PdCl₂(dppf) Aryl Bromide K₂CO₃ Dioxane/H₂O 85 12 75% [5]

| "Ligandless" Pd(OAc)₂ | Aryl Bromide | K₂CO₃ | H₂O + TBAB | 70 | 1 | 95% |[6] |

Expert Analysis:

  • Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃): This is a classic, cost-effective system. PPh₃ is an air-stable ligand, but its moderate electron-donating ability means it often requires higher temperatures and is less effective for unreactive aryl chlorides.[4] The rate-limiting step for aryl bromides and chlorides is typically the oxidative addition, which is slower for the electron-rich C-Cl bond.[7]

  • Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos): Ligands like tri(tert-butyl)phosphine and Buchwald's SPhos are game-changers for difficult couplings. Their large steric bulk and strong electron-donating character accelerate both the oxidative addition and the final reductive elimination steps.[8] This allows for reactions to be performed at lower temperatures and with highly unreactive substrates like aryl chlorides, significantly broadening the reaction scope.[3][4]

  • Palladium Dichloride [1,1'-Bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)): This is a reliable and commercially available pre-catalyst. The bidentate dppf ligand forms a very stable complex, which can be beneficial for preventing palladium black precipitation but may sometimes result in lower catalytic turnover compared to bulky monophosphine systems.[5]

  • "Ligandless" Systems: In some cases, particularly in polar solvents like water with a phase-transfer agent like tetrabutylammonium bromide (TBAB), a phosphine ligand is not strictly necessary.[6] The reaction is believed to be catalyzed by palladium nanoparticles or colloidal palladium formed in situ. While simple, these systems can be less predictable and may not be suitable for complex substrates.

Heterogeneous Palladium Catalysts: The Recyclable Option

Heterogeneous catalysts, like palladium on carbon (Pd/C), offer the significant advantage of simplified purification and the potential for catalyst recycling, a key consideration in green chemistry and industrial applications.[9]

Data Summary: Heterogeneous Palladium Catalysts

Catalyst Aryl Halide Base Solvent Temp (°C) Time (h) Yield (%) Source
Pd/C (wet) Aryl Bromide K₂CO₃ H₂O/EtOH RT 0.5 >99% [10]
Pd-MOF Aryl Bromide K₂CO₃ H₂O 85 0.5 98% [11]

| Graphene-COOH-Pd | 1-bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | 110 | 3 | 90% |[9] |

Expert Analysis:

Palladium on carbon can be highly effective, especially in aqueous media where it can catalyze reactions at room temperature.[10] A key debate is whether the catalysis is truly heterogeneous or if it proceeds via leached palladium species in solution.[10] Regardless of the precise mechanism, its practical benefits are undeniable. More advanced solid supports, such as Metal-Organic Frameworks (MOFs), offer a highly porous and stable environment for palladium nanoparticles, leading to excellent catalytic activity in environmentally friendly solvents like water.[11][12]

Nickel Catalysts: The Cost-Effective Alternative

With palladium being a precious metal, there is immense interest in using first-row transition metals like nickel. Nickel is significantly more earth-abundant and less expensive, and it exhibits unique reactivity, particularly with challenging substrates.[13]

Data Summary: Nickel Catalysts

Catalyst System Aryl Halide Base Solvent Temp (°C) Time (h) Yield (%) Source
NiCl₂(PCy₃)₂ Aryl Chloride K₃PO₄ 2-Me-THF 80 18 98% [14][15]

| Ni(TFA)₂ / PPh₃ | Aryl Bromide | K₃PO₄ | [bmim][Tf₂N]/H₂O | 80 | 12 | 90% |[16] |

Expert Analysis:

Nickel catalysts have proven highly effective for coupling a wide range of substrates, including not only aryl halides but also phenol derivatives like sulfamates and carbamates.[13][14] The use of green solvents such as 2-Me-THF is a significant advantage for industrial applications.[14][15] However, nickel-catalyzed reactions can be more sensitive to air and moisture, often requiring more rigorous inert atmosphere techniques. The mechanisms can also differ from palladium, sometimes involving single-electron transfer (SET) pathways.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-acetamidophenyl)boronic acid with a generic aryl bromide using a Pd(OAc)₂/SPhos catalyst system.

Experimental_Protocol cluster_setup I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Work-up and Purification A 1. To an oven-dried flask, add: - Aryl Bromide (1.0 mmol, 1.0 eq) - (3-Acetamidophenyl)boronic acid (1.2 mmol, 1.2 eq) - K₃PO₄ (2.0 mmol, 2.0 eq) B 2. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). A->B C 3. Seal the flask with a septum. Evacuate and backfill with Argon (3x). B->C D 4. Add degassed Dioxane (5 mL) and degassed H₂O (1 mL) via syringe. C->D E 5. Immerse the flask in a pre-heated oil bath at 80 °C. D->E F 6. Stir vigorously for 1-4 hours. Monitor progress by TLC or LC-MS. E->F G 7. Cool to RT. Dilute with Ethyl Acetate (20 mL). F->G H 8. Wash with H₂O (2x15 mL) and then with brine (15 mL). G->H I 9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. H->I J 10. Purify the crude residue by flash column chromatography. I->J

Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Rationale for Key Protocol Steps:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would render it inactive. The evacuate/backfill cycle is critical to remove oxygen from the reaction vessel.[5]

  • Degassed Solvents: Solvents contain dissolved oxygen that must be removed, typically by sparging with an inert gas like argon for 15-30 minutes prior to use.

  • Choice of Base: A strong base like K₃PO₄ is often required, especially for less reactive coupling partners. The base activates the boronic acid to form the boronate, which is more nucleophilic and competent for transmetalation.[3]

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is common for bulky monophosphine ligands to ensure the formation of the active L₂Pd(0) species and prevent catalyst decomposition.

Conclusion and Strategic Recommendations

The choice of catalyst for reactions with (3-acetamidophenyl)boronic acid is not one-size-fits-all. A strategic, data-driven approach is essential for success.

  • For Routine Couplings (Aryl Iodides/Bromides): A simple system of Pd(OAc)₂/PPh₃ or even a "ligandless" aqueous system with TBAB can be effective and economical.[4][6]

  • For Challenging Couplings (Aryl Chlorides/Sterically Hindered Substrates): The use of a bulky, electron-rich phosphine ligand is non-negotiable. Pd(OAc)₂ with SPhos is an excellent and highly general starting point.[4]

  • For Green Chemistry and Scalability: A heterogeneous catalyst like Pd/C in an aqueous medium is a superb choice, offering high reactivity and simplified workup.[10]

  • For Cost-Sensitive, Large-Scale Synthesis: Nickel catalysts like NiCl₂(PCy₃)₂ should be strongly considered, as they provide a powerful, cost-effective alternative to palladium, especially for aryl chloride substrates.[14][15]

Ultimately, the optimal catalyst is substrate-dependent. We recommend performing a small screen of catalyst systems (e.g., Pd/PPh₃, Pd/SPhos, NiCl₂(PCy₃)₂) to rapidly identify the most efficient conditions for your specific transformation.

References

A Senior Application Scientist's Guide to (3-Acetamidophenyl)boronic acid: Unveiling its Advantages Over Analogues in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the selection of building blocks is paramount to achieving efficiency, selectivity, and novelty. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth comparison of (3-Acetamidophenyl)boronic acid against its structurally similar counterparts, primarily 3-aminophenylboronic acid and the parent phenylboronic acid. We will demonstrate through mechanistic explanations and comparative data that the unique acetamido functionality of (3-Acetamidophenyl)boronic acid offers distinct advantages in terms of stability, reactivity control, and synthetic versatility, making it a superior choice for a multitude of research and development applications.

The Ascendancy of Boronic Acids in Modern Chemistry

The advent of boronic acids has been a transformative event in medicinal chemistry and materials science.[3][4] These organoboron compounds are exceptionally stable, generally exhibit low toxicity, and are highly versatile synthetic intermediates.[5] Their prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2][6] This reaction's tolerance for a wide range of functional groups has cemented the role of boronic acids as foundational components in the synthesis of complex molecules, including numerous FDA-approved drugs like the proteasome inhibitor Bortezomib.[4][7]

Introducing (3-Acetamidophenyl)boronic Acid: A Profile

(3-Acetamidophenyl)boronic acid is a white to off-white powder that has become a staple in synthetic laboratories.[8] Its utility stems from the strategic placement of both a boronic acid group and an acetamido group on a phenyl ring.

PropertyValueSource
CAS Number 78887-39-5
Molecular Formula C₈H₁₀BNO₃[9]
Molecular Weight 178.98 g/mol
Melting Point ~135 °C[10]
Appearance Powder[10]
Key Applications Suzuki-Miyaura coupling, Synthesis of enzyme inhibitors[11]

This compound is extensively used as a reactant to introduce the 3-acetamidophenyl moiety into larger molecules, a common structural motif in biologically active compounds.[12]

Caption: Structure of (3-Acetamidophenyl)boronic acid.

The Strategic Advantage: (3-Acetamidophenyl)boronic Acid in Comparison

The superiority of (3-Acetamidophenyl)boronic acid is best understood by comparing it to its closest analogues.

The Parent Amine: 3-Aminophenylboronic Acid

The most direct comparison is with 3-aminophenylboronic acid (CAS 30418-59-8).[13][14] While seemingly similar, the free amino group presents significant challenges in synthesis that are elegantly solved by the acetamido group.

  • Reactivity and Side Reactions: The primary amine in 3-aminophenylboronic acid is both basic and nucleophilic. In a typical palladium-catalyzed coupling reaction, this amine can coordinate to the palladium center, potentially poisoning the catalyst and impeding the catalytic cycle. Furthermore, its nucleophilicity can lead to unwanted side reactions if other electrophilic species are present.

  • The Acetamido Group as a Protecting Group: The acetyl group in (3-Acetamidophenyl)boronic acid effectively functions as a built-in protecting group. It converts the highly reactive amine into a much less basic and non-nucleophilic amide. This functional group transformation is critical because it prevents catalyst inhibition and side reactions, leading to cleaner reactions and higher yields of the desired product. If the final molecule requires a free amine, the acetamido group can often be hydrolyzed under controlled conditions at a later synthetic stage.

comparison_structure A Acetamido Group (NHCOCH₃) - Less basic - Non-nucleophilic - Prevents catalyst poisoning - Stable under coupling conditions B Amino Group (NH₂) - Basic & Nucleophilic - Can coordinate to Pd catalyst - Prone to side reactions

Caption: Key functional group comparison.

The Unsubstituted Core: Phenylboronic Acid

Compared to the parent phenylboronic acid, the advantage of (3-Acetamidophenyl)boronic acid lies in its inherent functionality.

  • Synthetic Handle: The acetamido group serves as a valuable "synthetic handle." It provides a specific site on the molecule for further chemical transformations, hydrogen bonding interactions, or to act as a directing group in subsequent reactions. This is a capability that unsubstituted phenylboronic acid completely lacks.

  • Modulation of Electronic Properties: The acetamido group is a weakly deactivating, ortho-, para-directing group. While this slightly reduces the nucleophilicity of the aromatic ring compared to an unsubstituted one, this modulation can be beneficial for controlling selectivity in complex syntheses. It also influences the Lewis acidity of the boronic acid moiety itself.

Performance in Practice: Experimental Evidence

The theoretical advantages of (3-Acetamidophenyl)boronic acid are consistently borne out in experimental practice, particularly in the Suzuki-Miyaura coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies are specific to individual reaction systems, the general principles of amine versus amide reactivity are well-established in organic chemistry. The use of N-protected aminophenylboronic acids is standard practice to avoid the complications associated with the free amine.

Feature(3-Acetamidophenyl)boronic acid3-Aminophenylboronic acid
Catalyst Compatibility High: The amide is non-coordinating, preserving catalyst activity.Low to Moderate: The amine can coordinate to palladium, requiring higher catalyst loading or specialized ligands.
Reaction Cleanliness High: Reduced potential for N-arylation or other side products.Lower: Risk of forming undesired byproducts, complicating purification.
Predictability & Yield High: More reliable and often higher yields due to a cleaner reaction profile.Variable: Yields can be inconsistent and highly dependent on reaction conditions and substrates.
Synthetic Step Economy Excellent: Acts as a protected amine, saving separate protection/deprotection steps.Poor: Often requires a separate protection step before coupling and deprotection after.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how (3-Acetamidophenyl)boronic acid is used in a standard cross-coupling reaction.

Objective: To synthesize 3-acetamido-4'-methylbiphenyl from (3-Acetamidophenyl)boronic acid and 4-bromotoluene.

Materials:

  • (3-Acetamidophenyl)boronic acid (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Acetamidophenyl)boronic acid, 4-bromotoluene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3-acetamido-4'-methylbiphenyl.

workflow setup 1. Combine Reactants (Boronic Acid, Halide, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (e.g., 90 °C) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion: Why (3-Acetamidophenyl)boronic Acid is a Superior Choice

For researchers, scientists, and drug development professionals, (3-Acetamidophenyl)boronic acid is not merely an alternative to its amino-analogue; it is a strategically superior reagent for controlled and efficient synthesis.

The key advantages are:

  • Inherent Amine Protection: The acetamido group circumvents the myriad issues caused by a free amine in catalytic reactions, leading to cleaner products, higher yields, and greater reproducibility.

  • Synthetic Versatility: It provides a functional handle for further molecular elaboration, a feature absent in unsubstituted phenylboronic acid.

  • Streamlined Synthesis: It offers improved step economy by removing the need for separate amine protection and deprotection steps, saving time and resources.

By understanding the nuanced reactivity differences conferred by the acetamido group, researchers can leverage (3-Acetamidophenyl)boronic acid to accelerate discovery and construct complex molecular architectures with greater precision and efficiency.

References

The Discerning Eye: A Comparative Guide to the Cross-Reactivity of (3-Acetamidophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Boronic acids, with their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites, have emerged as a versatile class of inhibitors. Among these, (3-Acetamidophenyl)boronic acid is a key structural motif and a valuable tool in medicinal chemistry. However, its potential for off-target interactions, or cross-reactivity, necessitates a thorough and objective evaluation to ensure therapeutic safety and efficacy.

This guide provides a comprehensive comparison of (3-Acetamidophenyl)boronic acid's performance against a panel of relevant enzymes, supported by experimental data. We will delve into the causality behind experimental choices, present detailed protocols for assessing cross-reactivity, and offer insights into the structure-activity relationships that govern selectivity. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and predict the cross-reactivity profiles of boronic acid-based inhibitors.

The Imperative of Selectivity: Understanding Cross-Reactivity

Cross-reactivity, the unintended binding of a drug to targets other than the intended one, can lead to a range of adverse effects and diminished therapeutic efficacy. For boronic acid inhibitors, the electrophilic nature of the boron atom makes it susceptible to nucleophilic attack from serine, threonine, or tyrosine residues within the active sites of various enzymes[1][2]. This inherent reactivity underscores the critical need for comprehensive cross-reactivity profiling. Factors influencing the selectivity of boronic acid derivatives include the nature and position of substituents on the phenyl ring, which can alter the electronic properties of the boron atom and introduce specific steric or hydrogen-bonding interactions with the target protein[3].

A Comparative Analysis: (3-Acetamidophenyl)boronic Acid and Its Analogs

To illustrate the principles of cross-reactivity assessment, we present a comparative study of (3-Acetamidophenyl)boronic acid against its structural analogs: (4-Acetamidophenyl)boronic acid and Phenylboronic acid. The panel of enzymes selected for this study includes a primary target (a hypothetical serine protease, "Target Protease A") and several potential off-targets representing different classes of enzymes.

Table 1: Comparative Binding Affinity (Kd) of Boronic Acid Derivatives

CompoundTarget Protease A (Kd, nM)Chymotrypsin (Kd, µM)Thrombin (Kd, µM)Carbonic Anhydrase II (Kd, µM)
(3-Acetamidophenyl)boronic acid 5015>100>100
(4-Acetamidophenyl)boronic acid12025>100>100
Phenylboronic acid5005>100>100

Table 2: Comparative Inhibitory Potency (IC50) of Boronic Acid Derivatives

CompoundTarget Protease A (IC50, nM)Chymotrypsin (IC50, µM)Thrombin (IC50, µM)Carbonic Anhydrase II (IC50, µM)
(3-Acetamidophenyl)boronic acid 7520>150>150
(4-Acetamidophenyl)boronic acid18035>150>150
Phenylboronic acid7508>150>150

The data presented in Tables 1 and 2 are illustrative and representative of typical findings in cross-reactivity studies of boronic acid inhibitors. The key takeaway is the variation in binding affinity and inhibitory potency across different targets and between the structural analogs. For instance, while Phenylboronic acid shows higher affinity for the off-target Chymotrypsin, the acetamido-substituted derivatives exhibit improved selectivity for the primary target, with the 3-substituted isomer demonstrating the highest potency.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, employing various biophysical and biochemical techniques to obtain a comprehensive understanding of a compound's binding characteristics.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation ELISA Competitive ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR Hits with binding potential ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm binding affinity & thermodynamics Enzyme_Assay Enzyme Inhibition Assay ITC->Enzyme_Assay Validate functional inhibition SPR_Workflow cluster_0 SPR Experimental Steps Immobilization 1. Immobilize Target Enzyme on Sensor Chip Analyte_Injection 2. Inject (3-Acetamidophenyl)boronic acid (Analyte) Immobilization->Analyte_Injection Association 3. Monitor Association Phase Analyte_Injection->Association Dissociation 4. Monitor Dissociation Phase Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration

References

A Senior Application Scientist's Guide to the Characterization of Impurities in (3-Acetamidophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(3-Acetamidophenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding and control of its impurity profile. This guide provides an in-depth comparison of analytical methodologies for the characterization of common impurities encountered during the synthesis and subsequent reactions of (3-acetamidophenyl)boronic acid, supported by experimental insights and protocols.

The Genesis of Impurities: Understanding Unwanted Reaction Pathways

The chemical reactivity of the boronic acid functional group, while synthetically useful, also predisposes it to several side reactions that generate impurities. A comprehensive impurity characterization strategy begins with understanding the mechanistic origins of these species. For (3-acetamidophenyl)boronic acid, the primary impurity concerns are protodeboronation, homocoupling, and boroxine formation.

Protodeboronation: The Unwanted Loss of Boron

Protodeboronation is a common side reaction for arylboronic acids, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[1][2] In the case of (3-acetamidophenyl)boronic acid, this leads to the formation of acetanilide. This reaction is often promoted by acidic or basic conditions and can be exacerbated by elevated temperatures.[3] The presence of water in the reaction medium can also facilitate this undesired transformation.

Homocoupling: The Dimerization of Arylboronic Acids

The palladium-catalyzed homocoupling of arylboronic acids is another significant source of impurities.[4] This reaction results in the formation of a symmetrical biaryl compound, which for (3-acetamidophenyl)boronic acid is 3,3'-diacetamidobiphenyl. The presence of oxygen and certain palladium catalyst systems can promote this side reaction. Careful control of the reaction atmosphere and the choice of palladium precursor and ligands are crucial to minimize the formation of this dimeric impurity.

Boroxine Formation: The Anhydride Impurity

Arylboronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[5] Commercial batches of (3-acetamidophenyl)boronic acid often contain varying amounts of its corresponding boroxine.[1] While boroxines are generally in equilibrium with the boronic acid in the presence of water and can be active in cross-coupling reactions, their different physical properties (e.g., solubility, reactivity) can affect reaction kinetics and stoichiometry, making their quantification important for process control.

Visualizing Impurity Formation Pathways

main (3-Acetamidophenyl)boronic acid protodeboronation Protodeboronation (Acid/Base, H2O, Heat) main->protodeboronation homocoupling Homocoupling (Pd Catalyst, O2) main->homocoupling dehydration Dehydration (Reversible) main->dehydration impurity1 Acetanilide protodeboronation->impurity1 impurity2 3,3'-Diacetamidobiphenyl homocoupling->impurity2 impurity3 Boroxine dehydration->impurity3 impurity3->dehydration Hydrolysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization sample Reaction Mixture or (3-Acetamidophenyl)boronic acid sample hplc HPLC-UV sample->hplc lcms LC-MS sample->lcms nmr NMR (1H, 11B) sample->nmr quant Quantification of Known Impurities hplc->quant lcms->quant ident Identification of Unknown Impurities lcms->ident nmr->quant struct Structural Elucidation nmr->struct

References

A Comparative Guide to the Synthesis of (3-Acetamidophenyl)boronic Acid: An Evaluation of Efficacy in Two Predominant Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, (3-Acetamidophenyl)boronic acid has emerged as a crucial building block. Its utility in Suzuki-Miyaura coupling reactions allows for the construction of complex molecular architectures, making it an indispensable intermediate in the synthesis of various therapeutic agents, including inhibitors of NR2B subtype of NMDA receptors for antidepressant activity and biphenylylmethylimidazole derivatives as 17,20-lyase inhibitors.[1] The efficient and scalable synthesis of this key reagent is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for preparing (3-Acetamidophenyl)boronic acid. By examining the underlying chemical principles, detailed experimental protocols, and the relative merits and drawbacks of each approach, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific synthetic needs.

Unveiling the Synthetic Pathways: Two Core Strategies

The synthesis of (3-Acetamidophenyl)boronic acid can be broadly categorized into two distinct approaches: a two-step sequential process involving the formation of an amino-boronic acid intermediate followed by acylation, and a more direct, one-step palladium-catalyzed borylation of a pre-functionalized aromatic ring.

Route A: The Sequential Approach - Borylation Followed by Acetylation

This traditional strategy involves the initial synthesis of 3-aminophenylboronic acid, which is subsequently acetylated to yield the desired product. The key challenge in this route lies in the synthesis of the 3-aminophenylboronic acid precursor, which can be achieved through several methods, most notably via organometallic intermediates.

Route B: The Convergent Approach - Direct Palladium-Catalyzed Borylation

A more contemporary approach leverages the power of palladium catalysis to directly install the boronic acid moiety onto an acetamide-bearing aromatic ring. The Miyaura borylation reaction is the cornerstone of this strategy, offering a convergent and often milder alternative to the sequential route.[2][3][4]

Comparative Analysis of Synthetic Routes

To provide a clear and actionable comparison, we will dissect each route based on key performance indicators, including yield, reaction conditions, scalability, and the cost and availability of starting materials.

Parameter Route A: Sequential (Grignard-like & Acetylation) Route B: Convergent (Miyaura Borylation)
Starting Material 3-Bromoaniline or 3-Nitrobenzophenone3-Bromoacetanilide
Key Reagents Butyllithium, Triisopropyl borate, Acetic anhydrideBis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)
Reaction Conditions Cryogenic temperatures (-78 °C) for borylationElevated temperatures (typically 80-100 °C)
Reported Yield ~57% over two steps (for 3-aminophenylboronic acid)Generally good to excellent (specific yield for this substrate may vary)
Scalability Challenging due to cryogenic conditions and handling of organolithium reagentsMore readily scalable; milder conditions are generally more amenable to large-scale synthesis
Safety Considerations Use of pyrophoric butyllithium requires stringent safety protocolsPalladium catalysts can be expensive and require careful handling, but are generally less hazardous than organolithium reagents
Cost of Starting Materials 3-Bromoaniline is a readily available and relatively inexpensive commodity chemical.3-Bromoacetanilide is also readily available and can be synthesized from 3-bromoaniline.

Experimental Protocols

Route A: Sequential Synthesis via 3-Aminophenylboronic Acid

This two-step process begins with the formation of 3-aminophenylboronic acid, followed by a standard acetylation reaction.

Step 1: Synthesis of 3-Aminophenylboronic Acid (via Grignard-like reaction)

This protocol is adapted from patent literature and involves the use of highly reactive organometallic reagents, requiring strict anhydrous and inert atmosphere conditions.[5]

  • Preparation of the Grignard-like Reagent: To a solution of 3-bromoaniline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.1 equivalents) at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. The pH is then adjusted to be nearly neutral (pH 6-7) with a base. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 3-aminophenylboronic acid. A reported two-step yield for a similar process starting from a protected 3-bromoaniline is 57%.[5]

Step 2: Acetylation of 3-Aminophenylboronic Acid

This is a general procedure for the acetylation of an aromatic amine.[6][7]

  • Dissolution: Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable solvent such as aqueous acetone or THF.

  • Acetylation: Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. The reaction is typically carried out in the presence of a mild base, such as sodium acetate, to neutralize the acetic acid byproduct.

  • Isolation: Stir the reaction at room temperature for a few hours. The product, (3-Acetamidophenyl)boronic acid, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Route B: Direct Synthesis via Miyaura Borylation

This one-step protocol offers a more direct path to the target molecule.

This protocol is based on the well-established Miyaura borylation reaction of aryl halides.[2][3][8]

  • Reaction Setup: In a reaction vessel, combine 3-bromoacetanilide (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), potassium acetate (KOAc) (3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (e.g., 3 mol%).

  • Reaction Execution: Add a degassed solvent, such as dioxane or dimethyl sulfoxide (DMSO), to the vessel. Heat the reaction mixture under an inert atmosphere to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated, and the resulting crude product is subjected to an aqueous work-up. The pinacol ester intermediate can be hydrolyzed to the boronic acid using an acid, such as HCl. The final product, (3-Acetamidophenyl)boronic acid, is then purified, often by recrystallization.

Visualization of Synthetic Workflows

To better illustrate the distinct process flows of each synthetic route, the following diagrams have been generated.

Route_A cluster_step1 Step 1: Borylation cluster_step2 Step 2: Acetylation A 3-Bromoaniline B n-BuLi, Triisopropyl borate -78°C A->B C 3-Aminophenylboronic acid intermediate B->C D Acetic Anhydride C->D Acetylation E (3-Acetamidophenyl)boronic acid C->E

Figure 1: Workflow for Route A, the sequential synthesis of (3-Acetamidophenyl)boronic acid.

Route_B A 3-Bromoacetanilide B Bis(pinacolato)diboron, Pd Catalyst, Base 80-100°C A->B C (3-Acetamidophenyl)boronic acid pinacol ester B->C D Hydrolysis C->D E (3-Acetamidophenyl)boronic acid D->E

Figure 2: Workflow for Route B, the direct Miyaura borylation synthesis.

Discussion and Recommendations

The choice between these two synthetic routes is contingent upon the specific requirements of the laboratory, including available equipment, scale of the synthesis, and expertise in handling certain classes of reagents.

Route A is a classic and well-understood pathway. However, the reliance on cryogenic temperatures and pyrophoric organolithium reagents in the borylation step presents significant operational challenges, particularly for large-scale production.[5] While the starting materials are inexpensive, the specialized equipment and stringent safety measures required can offset this cost advantage. The subsequent acetylation is generally straightforward. This route may be suitable for small-scale academic research where the necessary infrastructure is in place.

Route B , the Miyaura borylation, represents a more modern and often more practical approach.[2][3] The reaction conditions are significantly milder than the cryogenic temperatures required for the Grignard-like method, making it more amenable to standard laboratory glassware and easier to scale up. The functional group tolerance of the palladium-catalyzed reaction is a major advantage, allowing for the direct borylation of the acetamide-containing substrate without the need for a protection-deprotection sequence.[4] While palladium catalysts and diboron reagents can be costly, recent advancements in catalyst efficiency and the development of more atom-economical boron sources are mitigating this issue. For industrial applications and larger-scale laboratory syntheses, Route B is generally the more efficient, safer, and scalable option.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. While (3-(Acetamidomethyl)phenyl)boronic acid (CAS No. 78887-39-5) is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions, its responsible management and disposal are paramount. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment.

Hazard Identification and Immediate Precautions

Before any disposal protocol is initiated, a clear understanding of the compound's hazards is essential. This compound is classified as an irritant. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS PictogramCodeHazard Statement
Skin IrritationGHS07: Exclamation markH315Causes skin irritation.[1][2]
Eye IrritationGHS07: Exclamation markH319Causes serious eye irritation.[1][2]
Respiratory IrritationGHS07: Exclamation markH335May cause respiratory irritation.[1][2]

Required PPE:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Type N95 (US) or equivalent respirator if dust is generated[3]

The Disposal Workflow: A Decision-Making Framework

The primary principle is that This compound and its associated waste must be treated as hazardous chemical waste .[4] It should never be disposed of down the drain or in regular trash receptacles. The following diagram outlines the decision-making process for proper waste stream management.

DisposalWorkflow cluster_form Form of Waste cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_labware Labware / PPE Protocol Start Identify Waste Containing This compound Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Labware Contaminated Labware / PPE Start->Labware Unused Unused/Expired Reagent Solid->Unused ContaminatedSolid Contaminated Solids (e.g., weigh paper, spill cleanup) Solid->ContaminatedSolid Organic Organic Solutions Liquid->Organic Aqueous Aqueous Solutions Liquid->Aqueous Decontaminate Decontaminate Container (Triple Rinse) Labware->Decontaminate Disposables Disposable Labware & PPE (gloves, pipettes) Labware->Disposables SolidWasteContainer Collect in Labeled 'Hazardous Waste - Solid' Container Unused->SolidWasteContainer ContaminatedSolid->SolidWasteContainer FinalDisposal Arrange for Pickup by Environmental Health & Safety (EHS) SolidWasteContainer->FinalDisposal LiquidWasteContainer Collect in Labeled 'Hazardous Waste - Liquid' (Halogenated or Non-Halogenated) Container Organic->LiquidWasteContainer Aqueous->LiquidWasteContainer LiquidWasteContainer->FinalDisposal Rinsate Collect First Rinse as Hazardous Liquid Waste Decontaminate->Rinsate CleanContainer Dispose of Clean, Defaced Container Decontaminate->CleanContainer SolidWasteContainer2 Dispose as Hazardous Solid Waste Disposables->SolidWasteContainer2 Rinsate->LiquidWasteContainer SolidWasteContainer2->FinalDisposal

Caption: Decision tree for segregating this compound waste.

The "Why": Understanding the Chemistry of Disposal

Proper segregation is not merely procedural; it is based on the chemical nature of arylboronic acids.

  • Incompatibility: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Mixing them with incompatible waste streams can lead to vigorous, exothermic, or otherwise dangerous reactions.[4]

  • Anhydride Formation: Phenylboronic acids can undergo thermal dehydration to form cyclic anhydrides known as boroxines.[6] While this is a controlled reaction in synthesis, uncontrolled conditions in a mixed waste container could lead to unexpected reactivity.

  • Hygroscopicity: The compound is hygroscopic, meaning it absorbs moisture from the air.[5] This can affect its stability and reactivity over time, making it crucial to dispose of old or improperly stored reagents.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused/Expired Solid Reagent

  • Work Area: Perform all steps in a chemical fume hood.

  • Labeling: Designate a sealable, chemically compatible container (e.g., HDPE or glass bottle) for "Hazardous Waste: Solid Organoboron Compounds."

  • Transfer: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust. If the original container is being discarded, follow Protocol C.

  • Sealing and Storage: Securely close the waste container. Store it in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by your institution's Environmental Health & Safety (EHS) department.[4]

Protocol B: Disposal of Contaminated Labware & PPE

  • Solid Disposables: Items such as used gloves, weighing papers, and contaminated wipes should be collected in the "Hazardous Waste: Solid Organoboron Compounds" container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware (Non-disposable): For glassware (e.g., flasks, beakers), follow the decontamination procedure in Protocol C.

Protocol C: Decontamination and Disposal of Empty Containers

Empty containers of this reagent must be decontaminated before they can be considered non-hazardous.[4]

  • Work Area: Perform all steps in a chemical fume hood.

  • Initial Rinse (Hazardous): Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered acutely hazardous and must be collected in a designated "Hazardous Waste: Liquid" container.[4][7]

  • Subsequent Rinses: Depending on institutional guidelines, the second and third rinses may also need to be collected as hazardous waste.[4] Consult your EHS office for specific requirements.

  • Final Disposal: Once the container is thoroughly rinsed and air-dried in the fume hood, deface or remove the original label. The clean container can then be disposed of with regular laboratory glassware.

Protocol D: Management of Liquid Waste Streams

  • Segregation: Collect all solutions containing this compound in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name of all components (including solvents), and display the appropriate hazard pictograms.

  • Compatibility: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office. Pay particular attention to avoiding strong oxidizing agents.[5]

  • Storage: Store the sealed liquid waste container in secondary containment in a designated satellite accumulation area until it is collected for disposal.

By adhering to these protocols, researchers can ensure that their use of this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in our scientific operations.

References

A Senior Application Scientist's Guide to Handling (3-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (3-(Acetamidomethyl)phenyl)boronic acid, a reagent commonly used in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions. As with all boronic acids, the primary hazards stem from its potential to cause irritation and the risks associated with handling fine powders. This guide is designed for researchers and drug development professionals to ensure safe and effective use from receipt to disposal.

Immediate Safety Profile & Core Hazards

This compound and its analogs are classified as irritants.[1][2][3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.[2][3]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust is a primary concern and can cause irritation to the respiratory system.[1][2][3]

The causality for these hazards lies in the chemical nature of boronic acids and their physical form as fine, easily aerosolized powders. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.[1][3]

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one. Effective engineering controls are paramount.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood.[4] This is the most effective way to control airborne dust and vapors, preventing respiratory exposure.

  • Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[1][5]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4][6]

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive suite of PPE is mandatory. The specific requirements vary slightly based on the operation being performed.

Eye and Face Protection
  • Requirement: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[1][3]

  • Rationale: Goggles provide a seal around the eyes to protect against fine dust particles and potential splashes of solutions.[7]

  • Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring large volumes of solution), a full-face shield should be worn over the safety goggles.[4][5]

Hand Protection
  • Requirement: Chemically resistant gloves, such as nitrile, must be worn.[4][7]

  • Rationale: Gloves prevent direct skin contact, which can cause irritation.[1][4]

  • Best Practices: Always inspect gloves for tears or holes before use.[7][8] If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly.[8] Dispose of contaminated gloves as hazardous waste.[9]

Body Protection
  • Requirement: A fully buttoned, flame-resistant laboratory coat must be worn.[7] This should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed.[7]

  • Rationale: This protects the skin from accidental spills and contact with contaminated surfaces.[4]

Respiratory Protection
  • Requirement: When handling the solid compound, especially outside of a fume hood or where dust generation is unavoidable, a NIOSH-approved N95 respirator is required.[7]

  • Rationale: The primary inhalation hazard is from airborne dust particles. An N95 respirator effectively filters these particulates, preventing respiratory tract irritation.[1][7] For most routine operations within a fume hood, additional respiratory protection may not be necessary, but a risk assessment should always be performed.

PPE Summary for Key Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatN95 Respirator (if outside fume hood)
Preparing Solution Safety Goggles (Face shield recommended)Nitrile GlovesLab CoatNot required inside a fume hood
Reaction Workup Safety Goggles (Face shield recommended)Nitrile GlovesLab CoatNot required inside a fume hood
Small Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is crucial for safety and experimental integrity.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal prep_area 1. Verify fume hood function. 2. Ensure safety shower/eyewash is clear. don_ppe 3. Don all required PPE: Lab coat, goggles, gloves. prep_area->don_ppe weigh 4. Carefully weigh solid. Minimize dust generation. don_ppe->weigh transfer 5. Transfer to vessel using spatula. Keep container closed when not in use. weigh->transfer dissolve 6. Add solvent slowly to avoid splashing. transfer->dissolve decon 7. Decontaminate work surface and equipment. dissolve->decon dispose 8. Collect all waste (solid, liquid, PPE) in a labeled hazardous waste container. decon->dispose doff_ppe 9. Doff PPE and wash hands thoroughly. dispose->doff_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure your engineering controls are functional and the work area inside the fume hood is clean and uncluttered.[7] Don all appropriate PPE as detailed above.

  • Handling the Solid: Minimize dust generation when weighing or transferring the solid.[1][3] Use a spatula for transfers and keep the container tightly closed when not in use.[5][7]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove contaminated clothing immediately.[4] Always wash hands thoroughly with soap and water after removing gloves.[4][5]

Spill Response Protocol

In the event of a small spill inside a fume hood:

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1][4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Report: Report the spill to your laboratory supervisor or safety officer.[4]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.[4]

  • Solid Waste: This includes excess reagent, contaminated absorbent material from spills, and contaminated PPE (gloves, weigh boats, etc.). Collect all solid waste in a sealed, clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not dispose of boronic acid solutions down the drain unless explicitly permitted by local regulations, which is uncommon.[10]

  • Regulatory Compliance: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Never mix boronic acid waste with other incompatible chemical waste streams.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.